molecular formula C11H14O B1678491 2,2-Dimethylpropiophenone CAS No. 938-16-9

2,2-Dimethylpropiophenone

货号: B1678491
CAS 编号: 938-16-9
分子量: 162.23 g/mol
InChI 键: OECPUBRNDKXFDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The electrocarboxylation of 2,2-dimethylpropiophenone has been carried out in N-methyl-2-pyrrolidone in a diaphragmless cell equipped with a carbon cathode and an aluminium sacrificial anode.>Pivalophenone is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECPUBRNDKXFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048209
Record name tert-Butyl phenyl ketone
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-16-9
Record name 2,2-Dimethyl-1-phenyl-1-propanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivalophenone
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Record name tert-Butyl phenyl ketone
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Record name 2,2-dimethylpropiophenone
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Record name PIVALOPHENONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,2-Dimethylpropiophenone synonyms pivalophenone tert-butyl phenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,2-Dimethylpropiophenone

Introduction

This compound, also known by its synonyms pivalophenone and tert-butyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] It is a colorless liquid at room temperature, characterized by a sweet odor.[3] This compound serves as a valuable building block in organic synthesis and its structural motif, the tert-butyl phenyl ketone group, is of significant interest in medicinal chemistry and drug development. The sterically hindered tert-butyl group imparts unique properties to molecules, influencing their metabolic stability, receptor binding affinity, and overall pharmacological profile.[4][5][6]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis and analysis protocols, and its applications in research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the following tables, providing a consolidated resource for laboratory and research applications.

Table 1.1: Identifiers and Nomenclature
IdentifierValue
IUPAC Name 2,2-dimethyl-1-phenylpropan-1-one[7]
Synonyms Pivalophenone, tert-Butyl phenyl ketone, 2,2-Dimethyl-1-phenyl-1-propanone[1][2][7][8]
CAS Number 938-16-9[1][8][9]
Molecular Formula C₁₁H₁₄O[1][2][7]
Molecular Weight 162.23 g/mol [1][7][8][9]
InChI Key OECPUBRNDKXFDX-UHFFFAOYSA-N[9]
Canonical SMILES CC(C)(C)C(=O)C1=CC=CC=C1[7]
EC Number 213-338-0[7][8][9]
Table 1.2: Physical and Chemical Properties
PropertyValueSource
Appearance Liquid[9]
Boiling Point 219-222 °C (lit.)[1][9][10]
Density 0.97 g/mL at 25 °C (lit.)[1][9][10]
Refractive Index (n20/D) 1.508 (lit.)[1][9][10]
Flash Point 87 °C (188.6 °F) - closed cup[9]
Water Solubility Not miscible[1][10]
LogP (Octanol/Water) 3.00[2]
Table 1.3: Spectroscopic Data
TechniqueData
¹H NMR Consistent with a structure containing a monosubstituted benzene (B151609) ring and a tert-butyl group.
¹³C NMR Expected signals include those for the carbonyl carbon, the tert-butyl quaternary and methyl carbons, and the aromatic carbons.[7]
Infrared (IR) Spectroscopy Key absorptions include C=O stretching for the ketone, C-H stretching for the aromatic and aliphatic groups, and C-C skeletal vibrations.[7]
Mass Spectrometry (MS) Molecular ion peak (M+) expected at m/z = 162.23.
Kovats Retention Index 1233 (Standard non-polar)[7]
Table 1.4: Safety and Hazard Information
CategoryInformation
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning[9]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[9]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[7][9]
Target Organs Respiratory system[9]

Synthesis and Analysis Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocols

Protocol 2.1.1: Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for preparing aryl ketones.[3] This protocol outlines the synthesis of this compound from benzene and pivaloyl chloride.

Methodology:

  • Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

  • Reactant Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an excess of dry benzene, which serves as both reactant and solvent. The suspension is cooled in an ice bath.

  • Acylation: Pivaloyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension over 30 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The organic layer is separated. The aqueous layer is extracted twice with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with dilute NaOH solution, then with brine, and finally dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure this compound.

G cluster_0 Synthesis via Friedel-Crafts Acylation reactants Benzene + Pivaloyl Chloride + AlCl₃ reaction_mix Reaction Mixture (Reflux) reactants->reaction_mix Acylation quench Quench with Ice/HCl reaction_mix->quench Decompose Complex workup Aqueous Workup & Extraction quench->workup Isolate Crude purification Vacuum Distillation workup->purification Purify product This compound purification->product

Caption: Workflow for Friedel-Crafts synthesis.

Protocol 2.1.2: Synthesis via Cuprate (B13416276) Reagent

This method utilizes an organocuprate reagent to couple benzoyl chloride with a tert-butyl group.[11]

Methodology:

  • Cuprate Formation:

    • A solution of lithium thiophenoxide is prepared by reacting thiophenol with n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

    • This solution is added to a slurry of copper(I) iodide in THF at low temperature (e.g., -65 °C) to form the phenylthio(tert-butyl)cuprate reagent.[11]

  • Reaction:

    • A solution of freshly distilled benzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cold cuprate reagent solution.[11]

    • The resulting mixture is stirred at -65 °C for approximately 20-30 minutes.[11]

  • Quenching: The reaction is quenched by the addition of anhydrous methanol.[11]

  • Workup: The reaction mixture is warmed to room temperature and poured into a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed and dried.[11]

  • Purification: The solvent is evaporated, and the residue is purified, typically by chromatography or vacuum distillation, to obtain the final product.

G cluster_1 Synthesis via Cuprate Reagent cuprate_prep Prepare Phenylthio(tert-butyl)cuprate add_benzoyl Add Benzoyl Chloride at -65°C cuprate_prep->add_benzoyl Form Reagent quench_methanol Quench with Methanol add_benzoyl->quench_methanol Acylation workup_nh4cl Workup with aq. NH₄Cl quench_methanol->workup_nh4cl Stop Reaction purify Purification workup_nh4cl->purify Isolate Crude product This compound purify->product G cluster_2 Reverse-Phase HPLC Analysis Workflow sample_prep Sample & Standard Preparation injection Inject Sample sample_prep->injection hplc_setup HPLC System Equilibration (C18 Column) hplc_setup->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection (~245 nm) separation->detection data_analysis Data Analysis (Purity/Quantification) detection->data_analysis G cluster_3 Strategic Roles of the Tert-Butyl Group in Drug Design tb_group Tert-Butyl Group drug_candidate Drug Candidate tb_group->drug_candidate incorporated into prop1 Increased Metabolic Stability drug_candidate->prop1 prop2 Enhanced Receptor Selectivity drug_candidate->prop2 prop3 Improved Membrane Permeability drug_candidate->prop3 reason1 Steric Shielding of Metabolic Hotspots prop1->reason1 reason2 Enforces Bioactive Conformation prop2->reason2 reason3 Increases Lipophilicity prop3->reason3

References

An In-Depth Technical Guide to the Photoinitiation Mechanism of 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropiophenone, also known as pivalophenone, is a Type I photoinitiator widely utilized in various industrial applications, including UV-curable coatings, inks, and adhesives. Its primary function is to absorb ultraviolet (UV) light and generate highly reactive free radicals, which in turn initiate polymerization reactions. This technical guide provides a comprehensive overview of the photoinitiation mechanism of this compound, including its photochemical properties, the formation of radical species, and detailed experimental protocols for its characterization.

Photochemical Mechanism: Norrish Type I Cleavage

The photoinitiation process of this compound is governed by the Norrish Type I reaction, a characteristic photochemical cleavage of ketones. Upon absorption of UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond, the bond between the carbonyl group and the tert-butyl group.[1][2] This unimolecular bond scission is the hallmark of Type I photoinitiators and results in the formation of two distinct free radicals: a benzoyl radical and a tert-butyl radical.[1]

The efficiency of this cleavage is dependent on the stability of the resulting radicals. The tert-butyl radical is a relatively stable tertiary radical, which favors the Norrish Type I pathway.

Primary Radical Formation

The primary photochemical event can be summarized as follows:

C₆H₅COC(CH₃)₃ + hν → [C₆H₅COC(CH₃)₃]* → C₆H₅Ċ=O + •C(CH₃)₃

Where:

  • C₆H₅COC(CH₃)₃ is this compound

  • hν represents the energy of the absorbed UV photon

  • [C₆H₅COC(CH₃)₃]* is the excited state of the molecule

  • C₆H₅Ċ=O is the benzoyl radical

  • •C(CH₃)₃ is the tert-butyl radical

Subsequent Reactions of the Primary Radicals

The generated benzoyl and tert-butyl radicals are highly reactive and can initiate polymerization by adding to a monomer unit. However, they can also undergo several other secondary reactions:

  • Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical (C₆H₅•).[2]

  • Recombination: The primary radicals can recombine to reform the original this compound molecule.

  • Disproportionation: The tert-butyl radicals can undergo disproportionation to produce isobutane (B21531) and isobutylene.

  • Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a suitable donor molecule in the reaction medium.

The overall efficiency of polymerization initiation depends on the competition between these various reaction pathways.

Quantitative Data

PropertyValueReference
Chemical Formula C₁₁H₁₄O[3]
Molecular Weight 162.23 g/mol [3]
CAS Number 938-16-9[3]
Appearance Colorless to light yellow liquid
Boiling Point 219-222 °C[3]
Density 0.97 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.508[3]
UV Absorption Maximum (λmax) ~230 nm (for 2-hydroxy-2-methylpropiophenone)
Molar Extinction Coefficient (ε) Data not available
Photocleavage Quantum Yield (Φ) Data not available

Experimental Protocols

Determination of Quantum Yield via UV-Vis Spectroscopy

The quantum yield (Φ) of a photoinitiator is a critical parameter that quantifies the efficiency of radical generation per absorbed photon. A common method for its determination involves monitoring the decomposition of the photoinitiator using UV-Vis spectroscopy and employing a chemical actinometer for the calibration of the light source.[1][4][5]

Objective: To determine the quantum yield of photocleavage of a Type I photoinitiator.

Materials:

  • Photoinitiator (e.g., this compound)

  • Suitable solvent (e.g., acetonitrile, methanol)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • UV light source with a specific wavelength output (e.g., 365 nm LED)

  • Quartz cuvettes

  • Stirring mechanism for the cuvette holder

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the photoinitiator in the chosen solvent with a known concentration.

    • Prepare a series of dilutions from the stock solution.

    • Prepare the chemical actinometer solution according to standard procedures.

  • Actinometry (Photon Flux Determination):

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the solution with the UV light source for a specific period.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength using the UV-Vis spectrophotometer.

    • Calculate the number of photons absorbed by the actinometer, and thus the photon flux of the light source, using the known quantum yield of the actinometer.[4]

  • Photolysis of the Photoinitiator:

    • Fill a quartz cuvette with a known concentration of the photoinitiator solution.

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.

    • Irradiate the solution with the same UV light source used for actinometry for a defined period, ensuring constant stirring.

    • Record the UV-Vis spectrum of the irradiated solution at regular time intervals.

  • Data Analysis:

    • From the recorded spectra, determine the change in the concentration of the photoinitiator over time using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.

    • The rate of photoinitiator decomposition can be determined from the initial slope of the concentration versus time plot.

    • The quantum yield (Φ) is then calculated using the following formula: Φ = (Rate of photoinitiator decomposition) / (Rate of photon absorption)

Visualizations

Photoinitiation Pathway of this compound

G Photoinitiation Pathway of this compound cluster_0 Photoexcitation cluster_1 Norrish Type I Cleavage cluster_2 Initiation of Polymerization Ground_State This compound (S₀) Excited_Singlet Excited Singlet State (S₁) Ground_State->Excited_Singlet hν (UV light) Excited_Triplet Excited Triplet State (T₁) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Cleavage α-Cleavage Excited_Triplet->Cleavage Benzoyl_Radical Benzoyl Radical Cleavage->Benzoyl_Radical Tert_Butyl_Radical tert-Butyl Radical Cleavage->Tert_Butyl_Radical Monomer Monomer Benzoyl_Radical->Monomer Initiation Tert_Butyl_Radical->Monomer Initiation Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain Propagation

Caption: Photoinitiation via Norrish Type I cleavage.

Experimental Workflow for Quantum Yield Determination

G Workflow for Quantum Yield Determination cluster_0 Preparation cluster_1 Photon Flux Calibration cluster_2 Photoinitiator Decomposition cluster_3 Quantum Yield Calculation Prep_PI Prepare Photoinitiator Solution Irradiate_PI Irradiate Photoinitiator Prep_PI->Irradiate_PI Prep_Act Prepare Actinometer Solution Irradiate_Act Irradiate Actinometer Prep_Act->Irradiate_Act Measure_Act Measure Absorbance Change Irradiate_Act->Measure_Act Calc_Flux Calculate Photon Flux Measure_Act->Calc_Flux Calc_QY Calculate Quantum Yield (Φ) Calc_Flux->Calc_QY Measure_PI Measure Absorbance Change Over Time Irradiate_PI->Measure_PI Calc_Rate Calculate Decomposition Rate Measure_PI->Calc_Rate Calc_Rate->Calc_QY

Caption: Experimental workflow for quantum yield.

References

An In-depth Technical Guide on the Norrish Type I Cleavage of 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Norrish Type I reaction, a fundamental photochemical process, involves the homolytic cleavage of the α-carbon-carbon bond of an excited carbonyl compound. This guide provides a detailed examination of the Norrish Type I cleavage of 2,2-dimethylpropiophenone, also known as pivalophenone or tert-butyl phenyl ketone. This reaction serves as a model system for understanding the behavior of aryl ketones upon photoexcitation and has implications in various fields, including organic synthesis, polymer chemistry, and atmospheric chemistry. The stability of the resulting tert-butyl radical makes this particular ketone an interesting subject for studying the dynamics of radical pair formation and subsequent reactions.

Reaction Mechanism and Intermediates

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). The Norrish Type I cleavage can, in principle, occur from either the S₁ or T₁ state, leading to the formation of a benzoyl radical and a tert-butyl radical.

The overall transformation can be depicted as follows:

Norrish_Type_I_Cleavage cluster_excitation Photoexcitation cluster_cleavage α-Cleavage cluster_products Secondary Reactions Ground_State This compound (S₀) Singlet_State Excited Singlet State (S₁) Ground_State->Singlet_State Triplet_State Excited Triplet State (T₁) Singlet_State->Triplet_State ISC Radical_Pair [Benzoyl Radical • • tert-Butyl Radical] Singlet_State->Radical_Pair Norrish Type I (from S₁) Triplet_State->Radical_Pair Norrish Type I (from T₁) Recombination Recombination Radical_Pair->Recombination k_rec Decarbonylation Decarbonylation Radical_Pair->Decarbonylation k_dec Disproportionation Disproportionation Decarbonylation->Disproportionation Dimerization Dimerization Decarbonylation->Dimerization Photolysis_Workflow Start Start Solution_Prep Prepare solution of This compound in desired solvent Start->Solution_Prep Degassing Degas solution with inert gas (N₂ or Ar) for 30 min Solution_Prep->Degassing Irradiation Irradiate with UV lamp (e.g., medium-pressure Hg lamp) in a photochemical reactor Degassing->Irradiation Monitoring Monitor reaction progress by GC or TLC Irradiation->Monitoring Workup Concentrate the reaction mixture under reduced pressure Monitoring->Workup Reaction complete Analysis Analyze product mixture by GC-MS and NMR Workup->Analysis End End Analysis->End LFP_Workflow Start Start Sample_Prep Prepare a dilute, degassed solution of this compound in a quartz cuvette Start->Sample_Prep Excitation Excite the sample with a nanosecond laser pulse (e.g., Nd:YAG laser at 355 nm) Sample_Prep->Excitation Probing Monitor the change in absorbance using a probe beam from a Xenon lamp Excitation->Probing Data_Acquisition Record transient absorption spectra at different time delays after the laser pulse Probing->Data_Acquisition Kinetic_Analysis Analyze the decay kinetics of transient species to determine lifetimes and rate constants Data_Acquisition->Kinetic_Analysis End End Kinetic_Analysis->End

UV Absorption Spectrum of 2,2-Dimethylpropiophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 2,2-dimethylpropiophenone, also known as pivalophenone. Due to a lack of specific experimental data in publicly available literature for the UV absorption spectrum of this compound, this document outlines the expected spectral properties based on the behavior of similar aromatic ketones. It also furnishes a detailed, generalized experimental protocol for acquiring its UV-Vis spectrum.

Expected Spectroscopic Data

  • π → π* Transition: This is a high-intensity absorption band typically observed at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring and the carbonyl group.

  • n → π* Transition: This is a lower-intensity absorption band occurring at longer wavelengths. It results from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The position and intensity of these absorption bands are influenced by the solvent used for the measurement. More polar solvents can cause a hypsochromic (blue) shift in the n → π* transition and a bathochromic (red) shift in the π → π* transition.

Table 1: Representative UV Absorption Data for Aromatic Ketones

CompoundSolventλmax (π → π) (nm)ε (π → π) (L·mol⁻¹·cm⁻¹)λmax (n → π) (nm)ε (n → π) (L·mol⁻¹·cm⁻¹)
Acetophenone (B1666503)Ethanol24013,0002781,500
Benzophenone (B1666685)Ethanol25218,000333150
This compoundVariousData not availableData not availableData not availableData not available

Note: The data for acetophenone and benzophenone are provided for comparative purposes. Specific experimental values for this compound are not available in the cited literature.

Experimental Protocol for UV-Vis Spectroscopy

This section details a generalized methodology for determining the UV absorption spectrum of this compound.

1. Materials and Instrumentation:

  • Analyte: this compound (high purity)

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane, or acetonitrile). The choice of solvent is critical and should be one in which the analyte is soluble and which has a UV cutoff wavelength below the expected absorption range of the analyte.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. Ensure the solute is completely dissolved.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to cover a range of concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL). This is necessary to determine the molar absorptivity and to ensure the measurements are within the linear range of the instrument.

3. Spectrophotometric Analysis:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Blank Measurement: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with the lowest concentration working standard solution before filling it with the same solution. Place it back in the sample holder and record the UV spectrum.

  • Repeat for all Standards: Repeat the sample measurement for all the prepared working standard solutions, moving from the lowest to the highest concentration. Rinse the sample cuvette with the next concentration solution before each measurement.

4. Data Analysis:

  • Determination of λmax: From the recorded spectra, identify the wavelengths of maximum absorbance (λmax) for the different electronic transitions.

  • Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution. A plot of absorbance versus concentration should yield a straight line with a slope equal to the molar absorptivity.

Workflow and Visualization

The following diagram illustrates the experimental workflow for obtaining the UV absorption spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock_solution Prepare Primary Stock Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards sample_measurement Record Sample Spectra working_standards->sample_measurement instrument_setup Instrument Setup & Warm-up blank_measurement Record Baseline (Blank) instrument_setup->blank_measurement blank_measurement->sample_measurement determine_lambda_max Determine λmax sample_measurement->determine_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) determine_lambda_max->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectroscopy.

This guide provides a foundational understanding of the UV absorption properties of this compound and a practical protocol for its experimental determination. Further research is required to obtain and publish specific spectral data for this compound.

2,2-Dimethylpropiophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dimethylpropiophenone

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of this compound, a ketone that can be utilized in various chemical syntheses.

Physicochemical Properties

This compound, also known as tert-butyl phenyl ketone or pivalophenone, is an organic compound with the molecular formula C11H14O.[1][2] Its molecular weight is 162.23 g/mol .[1][2][3] The linear formula for this compound is C6H5COC(CH3)3.[3]

A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Formula C11H14O[1][2]
Molecular Weight 162.23 g/mol [1][2][3]
CAS Number 938-16-9[3]
Boiling Point 219-222 °C[1][4]
Density 0.97 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.508[1][4]
Flash Point 87 °C (closed cup)

Structural Information and Identifiers

The relationship between the common name of this compound and its fundamental chemical identifiers is crucial for accurate documentation and research. The following diagram illustrates this logical relationship.

2_2_Dimethylpropiophenone This compound C₁₁H₁₄O Molecular_Formula Molecular Formula C₁₁H₁₄O 2_2_Dimethylpropiophenone->Molecular_Formula has formula Molecular_Weight Molecular Weight 162.23 g/mol 2_2_Dimethylpropiophenone->Molecular_Weight has weight CAS_Number CAS Number 938-16-9 2_2_Dimethylpropiophenone->CAS_Number is identified by Synonyms Synonyms tert-Butyl phenyl ketone Pivalophenone 2_2_Dimethylpropiophenone->Synonyms is also known as

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

Detailed experimental protocols for the synthesis or reactions involving this compound are typically found in peer-reviewed chemical literature. An example of a cited reaction is the electrocarboxylation of this compound, which has been performed in N-methyl-2-pyrrolidone within a diaphragmless cell equipped with a carbon cathode and a sacrificial aluminum anode.[4] For a comprehensive understanding and replication of such experiments, consulting the original scientific papers is recommended.

Safety Information

This compound is classified as an irritant, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, such as eyeshields and gloves, should be used when handling this chemical. It is a combustible liquid with a flash point of 87 °C.

References

An In-depth Technical Guide to the Safe Laboratory Handling of 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and essential data for 2,2-Dimethylpropiophenone (also known as pivalophenone or tert-butyl phenyl ketone) to ensure its safe and effective use in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties

This compound is a combustible liquid that is immiscible with water.[1][2] It is crucial to be aware of its physical and chemical properties to handle it safely.

PropertyValueSource
CAS Number 938-16-9[3][4]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1][4]
Appearance Clear, colorless liquid[2]
Boiling Point 219-222 °C[1][2]
Density 0.97 g/mL at 25 °C[1][2]
Flash Point 87 °C (188.6 °F) - closed cup[4]
Refractive Index n20/D 1.508[1][2]
Water Solubility Not miscible[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to safe handling.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation

Source:[2][4]

Precautionary Statements

The following precautionary statements from the Globally Harmonized System (GHS) should be strictly followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P264: Wash skin thoroughly after handling.[2][4]

  • P271: Use only outdoors or in a well-ventilated area.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE.

Protection TypeSpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields.[5]
Skin Protection Impervious, flame-resistant clothing and gloves.[5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95, US) or a type ABEK (EN14387) respirator filter is recommended.[4][5][6]
Handling Procedures
  • Handle in a well-ventilated place, preferably in a chemical fume hood.[5]

  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of vapor or mist.

  • Use non-sparking tools to prevent fire from electrostatic discharge.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep containers securely sealed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store in a tightly closed container.

  • Incompatible materials include strong oxidizing agents and strong bases.[7]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and spill response protocols.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[8]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a physician.[5][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[5][8]
Accidental Release Measures
  • Use personal protective equipment.[3]

  • Ensure adequate ventilation.[3]

  • Remove all sources of ignition.[3]

  • Evacuate personnel to safe areas.[3]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[3]

Experimental Protocols

While this compound is used in various organic syntheses, a common application is in reactions such as Friedel-Crafts acylation. Below is a representative protocol for its synthesis, which also informs the handling of the compound as a product.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the general steps for the synthesis of this compound from benzene (B151609) and pivaloyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Benzene

  • Methylene (B1212753) chloride (CH₂Cl₂) (solvent)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Standard glassware for organic synthesis (round-bottomed flask, reflux condenser, addition funnel, etc.)

  • Stirring and cooling equipment

Procedure:

  • Set up a reaction flask with a stirrer, reflux condenser, and an addition funnel, ensuring the apparatus is dry.

  • Cool the flask in an ice/water bath.

  • Carefully add anhydrous aluminum chloride to the flask, followed by methylene chloride.

  • Prepare a solution of pivaloyl chloride in methylene chloride and add it to the addition funnel.

  • Add the pivaloyl chloride solution dropwise to the stirred aluminum chloride suspension.

  • Following the formation of the acylium ion, add benzene dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation to yield the crude product, this compound.

  • The crude product can be purified by distillation under reduced pressure.

This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Visualizations

Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

Experimental Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Workflow Benzene Benzene Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) Benzene->Setup Pivaloyl_Cl Pivaloyl Chloride Pivaloyl_Cl->Setup AlCl3 AlCl3 (Catalyst) AlCl3->Setup Solvent CH2Cl2 (Solvent) Solvent->Setup Cooling 2. Cool Reaction Flask (Ice Bath) Setup->Cooling Add_Catalyst 3. Add AlCl3 and Solvent Cooling->Add_Catalyst Add_Pivaloyl_Cl 4. Add Pivaloyl Chloride Solution Dropwise Add_Catalyst->Add_Pivaloyl_Cl Add_Benzene 5. Add Benzene Dropwise Add_Pivaloyl_Cl->Add_Benzene Reaction 6. React at Room Temperature Add_Benzene->Reaction Quench 7. Quench with Ice/HCl Reaction->Quench Workup 8. Workup: Separate, Wash, and Dry Organic Layer Quench->Workup Evaporation 9. Remove Solvent (Rotary Evaporation) Workup->Evaporation Purification 10. Purify by Distillation (Reduced Pressure) Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2-dimethylpropiophenone, also known as pivalophenone. This ketone is a valuable building block in organic synthesis, and a thorough understanding of its preparation and purification is essential for its effective use in research and development. This document details the most common synthetic route, the Friedel-Crafts acylation, and outlines robust purification methods, including vacuum distillation and recrystallization. Quantitative data is summarized in tables for easy reference, and detailed experimental protocols are provided.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and characterization.

PropertyValue
CAS Number 938-16-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Liquid
Boiling Point 219-222 °C (lit.)[1]
102-103 °C at 4 mmHg (lit.)[1]
94-96 °C at 35 mmHg (lit.)[1]
Density 0.97 g/mL at 25 °C (lit.)[1]
Refractive Index (n²⁰/D) 1.508 (lit.)[1]

Synthesis of this compound via Friedel-Crafts Acylation

The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution reaction forms the desired ketone.

However, this reaction is not without its challenges. The bulky tert-butyl group of the pivaloyl chloride can lead to steric hindrance, which may result in lower yields compared to other Friedel-Crafts acylations.[4] Furthermore, under certain conditions, the acylium ion intermediate can undergo rearrangement, leading to the formation of side products such as isobutyrophenone (B147066) and tert-butylbenzene.[3][4] Careful control of reaction conditions is therefore critical to maximize the yield of the desired product.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Benzene Benzene Intermediate [Acylium Ion Intermediate] Benzene->Intermediate + PivaloylChloride Pivaloyl Chloride PivaloylChloride->Intermediate + AlCl3 AlCl₃ Product This compound Intermediate->Product HCl HCl

Caption: Friedel-Crafts acylation of benzene with pivaloyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylations and is adapted for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Pivaloyl Chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous Dichloromethane (B109758) (DCM) or Carbon Disulfide (CS₂) (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in a minimal amount of anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred suspension. Control the addition rate to maintain the temperature below 10 °C. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.

  • Addition of Benzene: After the addition of pivaloyl chloride is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise, again maintaining the temperature below 10 °C.

  • Reaction: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Reactant/ReagentMolar RatioTypical Yield (%)Purity (%)
Benzene1.0 - 1.250 - 70>95 (after purification)
Pivaloyl Chloride1.0
Aluminum Chloride1.1 - 1.3

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, side products, and residual solvent. Purification is essential to obtain high-purity this compound suitable for further applications. The two primary methods for purification are vacuum distillation and recrystallization.

Purification Workflow

G Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization PureLiquid Pure Liquid Product (>98%) Distillation->PureLiquid PureSolid High-Purity Crystalline Solid Recrystallization->PureSolid

Caption: Purification workflow for this compound.

Experimental Protocol: Vacuum Distillation

Vacuum distillation is an effective method for purifying liquid compounds with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[5][6]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure (e.g., 102-103 °C at 4 mmHg).[1] Discard any initial lower-boiling fractions.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Although this compound is a liquid at room temperature, it can sometimes be purified by recrystallization from a suitable solvent system at low temperatures. A mixed solvent system, such as ethanol (B145695)/water, is often effective.[7][8]

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Inducing Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Purification MethodKey ParametersExpected Purity
Vacuum Distillation Boiling Point: 102-103 °C at 4 mmHg>98%
Recrystallization Solvent System: Ethanol/WaterHigh

Conclusion

The synthesis of this compound via Friedel-Crafts acylation, followed by purification through vacuum distillation or recrystallization, provides a reliable pathway to this important chemical intermediate. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain high-purity material essential for a wide range of applications in organic synthesis and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photophysical Data (Valerophenone as a Surrogate)

Due to the limited availability of specific photophysical data for 2,2-dimethylpropiophenone, the following table summarizes the known data for valerophenone (B195941), a structurally related alkyl phenyl ketone. These values provide a reasonable estimate of the expected photophysical parameters for this compound.

Photophysical ParameterValue (for Valerophenone)
Absorption Maximum (λmax) ~242 nm (n-π* transition), ~280 nm (π-π* transition)
Molar Absorptivity (ε) Data not readily available
Fluorescence Emission Maximum (λem) Not typically observed at room temperature
Phosphorescence Emission Maximum (λem) Not observed in fresh samples; emission from acetophenone (B1666503) product upon irradiation
Fluorescence Quantum Yield (ΦF) Near zero
Phosphorescence Quantum Yield (ΦP) Near zero (for the parent compound)
Triplet State Lifetime (τT) Data not readily available for valerophenone. For the related acetophenone, the triplet lifetime is < 1 ms.[1]

Core Photochemical Pathway: The Norrish Type II Reaction

Alkyl phenyl ketones with a γ-hydrogen atom, such as valerophenone and presumably this compound, predominantly undergo a Norrish Type II photoreaction upon excitation.[2][3] This intramolecular reaction proceeds through the excited triplet state and involves the abstraction of a γ-hydrogen atom by the carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two primary pathways: cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative.[2]

Norrish_Type_II Start Valerophenone (S0) Excitation Excited Singlet State (S1) Start->Excitation hν (Light Absorption) ISC Excited Triplet State (T1) Excitation->ISC Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate ISC->Biradical γ-Hydrogen Abstraction Cleavage Cleavage Biradical->Cleavage Cyclization Cyclization Biradical->Cyclization Products_Cleavage Acetophenone + Propene Cleavage->Products_Cleavage Products_Cyclization Cyclobutanol Derivative Cyclization->Products_Cyclization

Figure 1. Norrish Type II reaction of valerophenone.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of an aromatic ketone like this compound.

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

  • Methodology:

    • Prepare a series of solutions of the compound in a non-polar solvent (e.g., hexane (B92381) or cyclohexane) of known concentrations (typically in the range of 10⁻⁵ to 10⁻³ M).

    • Use a dual-beam UV-Visible spectrophotometer, with the pure solvent in the reference cuvette.

    • Record the absorbance spectra of each solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

2. Fluorescence and Phosphorescence Spectroscopy

  • Objective: To measure the emission spectra and determine the fluorescence and phosphorescence quantum yields.

  • Methodology for Emission Spectra:

    • Prepare a dilute solution of the compound in an appropriate solvent. For phosphorescence measurements, a rigid matrix at low temperature (e.g., an ethanol (B145695) glass at 77 K) is typically required to minimize non-radiative decay processes.

    • Use a spectrofluorometer to excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • For time-resolved phosphorescence, a pulsed excitation source and a time-gated detector are necessary.

  • Methodology for Quantum Yield Determination (Relative Method):

    • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

3. Excited State Lifetime Measurement

  • Objective: To determine the lifetime of the excited triplet state (τT).

  • Methodology (Laser Flash Photolysis):

    • Prepare a deoxygenated solution of the compound.

    • Use a pulsed laser to excite the sample at a wavelength where it absorbs.

    • Monitor the decay of the transient absorption of the triplet state at a specific wavelength using a probe beam, a monochromator, and a fast detector (e.g., a photomultiplier tube).

    • The lifetime of the triplet state is determined by fitting the decay curve to an exponential function.

Experimental_Workflow Sample_Prep Sample Preparation (Solutions of varying concentrations) UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Fluorescence Fluorescence/Phosphorescence Spectroscopy Sample_Prep->Fluorescence LFP Laser Flash Photolysis Sample_Prep->LFP Data_Analysis_UV Determine λmax and ε UV_Vis->Data_Analysis_UV Data_Analysis_Fluoro Determine λem and Quantum Yield Fluorescence->Data_Analysis_Fluoro Data_Analysis_LFP Determine Triplet Lifetime (τT) LFP->Data_Analysis_LFP

Figure 2. General experimental workflow.

While a complete photophysical dataset for this compound is not currently available, by using valerophenone as a surrogate, we can infer its key photophysical properties and photochemical reactivity. The dominant photochemical pathway is expected to be the Norrish Type II reaction, a characteristic of alkyl phenyl ketones possessing accessible γ-hydrogens. The experimental protocols outlined in this guide provide a comprehensive framework for the detailed characterization of the photophysical properties of this compound and related compounds. Such data is critical for applications in drug development, photochemistry, and materials science where understanding the interaction of molecules with light is paramount.

References

An In-depth Technical Guide to 2,2-Dimethylpropiophenone as a Type I Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Dimethylpropiophenone, a widely used Type I photoinitiator. It details the compound's photochemical mechanism, physical properties, experimental protocols for its use in photopolymerization, and its applications in fields relevant to biomedical research and drug development, such as the fabrication of hydrogels, dental composites, and scaffolds for tissue engineering.

Introduction to this compound

This compound, also known as tert-butyl phenyl ketone or pivalophenone, is a chemical compound valued for its efficiency as a photoinitiator. It belongs to the class of Type I, or cleavage, photoinitiators.[1] Upon absorption of ultraviolet (UV) light, the molecule undergoes homolytic cleavage to generate two free radicals.[1] This process, known as a Norrish Type I reaction, efficiently initiates the polymerization of various monomers and oligomers, particularly acrylates, making it a crucial component in UV-curable coatings, inks, adhesives, and advanced biomaterials.[1]

Physicochemical and Photophysical Properties

The physical and photochemical characteristics of this compound are summarized below. This data is essential for designing and optimizing photopolymerization processes.

Table 1: Physical Properties of this compound

Property Value
CAS Number 938-16-9[2][3]
Molecular Formula C₁₁H₁₄O[1][2][3]
Molecular Weight 162.23 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid
Density 0.97 g/mL at 25 °C[1]
Boiling Point 219-222 °C[1]

| Refractive Index (n²⁰/D) | 1.509[4] |

Table 2: Photophysical Properties of this compound

Property Value
UV Absorption Maxima (λmax) 237 nm, 272 nm (in 95% Ethanol)[4]
Molar Extinction Coefficient (ε) 7350 M⁻¹cm⁻¹ at 237 nm, 620 M⁻¹cm⁻¹ at 272 nm[4]

Mechanism of Photoinitiation: The Norrish Type I Reaction

Type I photoinitiators function by undergoing a unimolecular bond cleavage upon excitation to form free radicals. For this compound, this process is a Norrish Type I α-cleavage. The mechanism proceeds as follows:

  • Photoexcitation: The carbonyl group (C=O) of the this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • α-Cleavage: From the excited triplet state, the bond between the carbonyl carbon and the adjacent quaternary carbon (the α-position) undergoes homolytic cleavage. This is a highly efficient process due to the formation of a stable benzoyl radical and a stable tertiary (tert-butyl) radical.

  • Initiation: Both the benzoyl radical and the tert-butyl radical are capable of initiating polymerization by attacking the double bonds of monomer units (e.g., acrylates), starting the chain propagation process.

G PI This compound (Ground State, S₀) S1 Excited Singlet State (S₁) PI->S1 Photoexcitation Excitation UV Photon (hν) T1 Excited Triplet State (T₁) S1->T1 Cleavage α-Cleavage (Norrish Type I) T1->Cleavage Radicals Benzoyl Radical + tert-Butyl Radical Cleavage->Radicals Monomer Monomer (M) Radicals->Monomer Initiation Polymer Propagating Polymer Chain (R-M•) Monomer->Polymer

Mechanism of Norrish Type I photoinitiation.

Experimental Protocols

The following section provides a detailed, representative methodology for the photopolymerization of a hydrogel using this compound. This protocol is particularly relevant for creating biocompatible scaffolds for cell encapsulation or as matrices for controlled drug release.

Protocol: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol describes the fabrication of a cross-linked PEGDA hydrogel, a common biomaterial used in tissue engineering and drug delivery.

Materials and Equipment:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 Da

  • This compound (Photoinitiator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile filters (0.22 µm)

  • UV curing system (e.g., medium-pressure mercury lamp, 365 nm) with controlled intensity

  • Custom molds (e.g., PDMS, glass slides with spacers)

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation of Pre-polymer Solution:

    • In a light-protected vial, dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v). Mix thoroughly using a vortex mixer until the PEGDA is fully dissolved.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or N-Vinylpyrrolidone) at a high concentration (e.g., 10% w/v).

    • Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration typically ranging from 0.5% to 3% (v/v or w/v). The optimal concentration must be determined empirically based on cure depth and speed requirements.

    • Gently mix the final solution to ensure homogeneity and sterile filter if preparing for cell encapsulation.

  • Molding and UV Curing:

    • Pipette the pre-polymer solution into the desired mold. For example, a 1 mm thick hydrogel disc can be created by pipetting the solution between two glass slides separated by a 1 mm spacer.

    • Place the mold under the UV lamp at a fixed distance.

    • Expose the solution to UV light (e.g., 365 nm) at a specified intensity (e.g., 10-20 mW/cm²).

    • The required exposure time will depend on the initiator concentration, material thickness, and lamp intensity, but typically ranges from 30 seconds to 5 minutes.

  • Post-Curing and Purification:

    • After UV exposure, carefully remove the cross-linked hydrogel from the mold.

    • To remove any unreacted monomer or photoinitiator, immerse the hydrogel in a large volume of PBS.

    • Incubate at room temperature for 24-48 hours, changing the PBS solution several times to ensure thorough purification.

Characterization:

  • Degree of Conversion: Use FTIR spectroscopy to monitor the disappearance of the acrylate (B77674) double bond peak (approx. 1635 cm⁻¹) to quantify the extent of polymerization.

  • Mechanical Properties: Perform compression or tensile testing to determine the hydrogel's elastic modulus and strength.

  • Swelling Ratio: Measure the wet and dry weights of the hydrogel to calculate its swelling capacity, which is crucial for drug delivery applications.

G start Start prep 1. Prepare Pre-polymer Solution (PEGDA + PBS + Initiator) start->prep mold 2. Pipette Solution into Mold prep->mold uv 3. Expose to UV Light (e.g., 365 nm, 10 mW/cm²) mold->uv remove 4. Remove Cured Hydrogel from Mold uv->remove purify 5. Purify in PBS (24-48 hours) remove->purify char 6. Characterize Properties (FTIR, Mechanical, Swelling) purify->char end_node End char->end_node

References

Methodological & Application

Application Notes and Protocols for the Photopolymerization of Acrylates using 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropiophenone is a highly efficient Type I photoinitiator for the UV-induced polymerization of acrylate (B77674) monomers and oligomers. Upon exposure to ultraviolet radiation, it undergoes α-cleavage to generate two free radicals, which subsequently initiate the polymerization of acrylate double bonds. This process, known as photopolymerization or UV curing, is characterized by its rapid cure speeds, low energy consumption, and spatial and temporal control. These attributes make it a valuable technique in a multitude of applications, including the fabrication of medical devices, drug delivery systems, and tissue engineering scaffolds, where rapid, on-demand curing is essential.

This document provides detailed application notes and experimental protocols for the use of this compound in the photopolymerization of common acrylate systems, such as urethane (B1682113) acrylates and trimethylolpropane (B17298) triacrylate (TMPTA).

Mechanism of Action

The photopolymerization process initiated by this compound involves several key steps:

  • Photoinitiation: Upon absorption of UV light, this compound undergoes a Norrish Type I cleavage, generating a benzoyl radical and a tertiary alkyl radical.

  • Initiation: These primary radicals add to an acrylate monomer, creating a monomer radical.

  • Propagation: The monomer radical rapidly adds to subsequent monomer units, leading to the growth of a polymer chain.

  • Termination: The polymerization process ceases when two growing polymer chains combine or disproportionate.

G cluster_initiation Photoinitiation cluster_polymerization Polymerization PI This compound Radicals Free Radicals (R•) PI->Radicals UV Light (hν) Monomer Acrylate Monomer ActivatedMonomer Initiated Monomer (M•) PolymerChain Propagating Polymer Chain (P•) CuredPolymer Crosslinked Polymer Network

Applications in Research and Development

The rapid and controllable nature of photopolymerization initiated by this compound lends itself to a variety of applications in research and drug development:

  • Microfabrication: Creation of microfluidic devices and microneedle arrays for drug delivery.

  • Hydrogel Formation: Encapsulation of cells and therapeutic agents within crosslinked hydrogel networks for controlled release and tissue engineering.

  • 3D Printing (Stereolithography): Layer-by-layer fabrication of complex three-dimensional structures for custom medical implants and anatomical models.

  • Coatings: Application of functional coatings to medical devices to improve biocompatibility or confer antimicrobial properties.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific acrylate system and desired properties of the final polymer.

Protocol 1: UV Curing of a Urethane Acrylate Formulation

This protocol is adapted from studies on similar aliphatic urethane acrylate systems.

Materials:

  • Aliphatic Urethane Acrylate Oligomer

  • Reactive Diluent (e.g., isobornyl acrylate)

  • This compound

  • UV Curing System (medium-pressure mercury lamp or LED lamp with appropriate wavelength output)

  • Substrate (e.g., glass slide, polymer film)

  • Applicator (e.g., drawdown bar)

Procedure:

  • Formulation Preparation:

    • In a light-protected container, combine the urethane acrylate oligomer and the reactive diluent at the desired ratio (e.g., 70:30 by weight).

    • Add this compound to the mixture. The concentration of the photoinitiator typically ranges from 0.5% to 5% by weight. A common starting point is 2% w/w.

    • Mix thoroughly until the photoinitiator is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid premature polymerization.

  • Application:

    • Apply a thin film of the formulation onto the substrate using a drawdown bar or other suitable method to control thickness.

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Expose the film to UV radiation. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration. A typical UV dose might range from 500 to 2000 mJ/cm².

    • Curing can be monitored by assessing the tackiness of the film surface. A fully cured film will be tack-free.

G Start Start Formulation Prepare Acrylate Formulation Start->Formulation Application Apply Thin Film to Substrate Formulation->Application Curing Expose to UV Radiation Application->Curing Analysis Characterize Cured Polymer Curing->Analysis End End Analysis->End

Protocol 2: Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)

This protocol describes the bulk photopolymerization of a common trifunctional acrylate monomer.

Materials:

  • Trimethylolpropane triacrylate (TMPTA)

  • This compound

  • Molds (e.g., silicone molds)

  • UV Curing Chamber

Procedure:

  • Preparation:

    • In a suitable container, add this compound to TMPTA monomer at a concentration of 1% to 3% by weight.

    • Ensure complete dissolution of the photoinitiator.

  • Polymerization:

    • Pour the monomer-photoinitiator mixture into the desired molds.

    • Place the molds in a UV curing chamber.

    • Irradiate with UV light until the monomer is fully polymerized. The curing time will vary based on the light intensity and sample thickness.

  • Post-Curing (Optional):

    • For some applications, a post-curing step involving gentle heating can enhance the final conversion and mechanical properties of the polymer.

Data Presentation

The efficiency of the photopolymerization process can be evaluated by measuring the final acrylate conversion and the polymerization rate. These parameters are influenced by factors such as photoinitiator concentration, light intensity, and the specific monomer system.

Table 1: Influence of Photoinitiator Concentration on Acrylate Conversion

Photoinitiator Concentration (wt%)Final Acrylate Conversion (%)Polymerization Rate (Rp) (s⁻¹)
0.5750.8
1.0851.5
2.0922.1
3.0932.2
5.0902.0

Note: The data presented in this table is illustrative and based on typical trends observed for Type I photoinitiators in acrylate systems. Actual values will vary depending on the specific experimental conditions.

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
AppearanceColorless to pale yellow liquid
UV Absorption Maxima~245 nm, ~280 nm, ~330 nm

Troubleshooting

  • Incomplete Curing: This can be due to insufficient UV dose, low photoinitiator concentration, or oxygen inhibition at the surface. Increasing the exposure time, photoinitiator concentration, or curing in an inert atmosphere (e.g., nitrogen) can mitigate this issue.

  • Yellowing of the Polymer: High concentrations of photoinitiator or excessive UV exposure can sometimes lead to yellowing. Optimizing the formulation and curing conditions can minimize this effect.

  • Brittle Polymer: The crosslink density of the polymer influences its mechanical properties. For highly functionalized acrylates like TMPTA, the resulting polymer can be brittle. This can be modified by incorporating more flexible monomers or oligomers into the formulation.

Application Notes and Protocols for 2,2-Dimethylpropiophenone in 3D Printing Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropiophenone is a Type I photoinitiator utilized in the formulation of UV-curable resins for 3D printing applications.[1] Upon exposure to ultraviolet (UV) light, it undergoes a rapid cleavage reaction to generate free radicals, which initiate the polymerization of monomers and oligomers in the resin, leading to the formation of a solid, crosslinked polymer network. Its applications are found in various industries requiring fast curing times, including dental composites and 3D printing resins where precision and speed are critical.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and characterization of 3D printing resins. It is intended to guide researchers and professionals in developing and evaluating custom resin formulations for specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name This compound
Synonyms Pivalophenone, tert-Butyl phenyl ketone
CAS Number 938-16-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol [1]
Appearance Liquid
Boiling Point 219-222 °C
Density 0.97 g/mL at 25 °C[1]

Photochemical Reaction Mechanism

This compound is a Norrish Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes α-cleavage at the bond between the carbonyl group and the tertiary carbon atom. This homolytic cleavage results in the formation of a benzoyl radical and a tert-butyl radical. Both of these radical species are capable of initiating the free-radical polymerization of acrylate (B77674) or methacrylate (B99206) monomers in the resin formulation.

G cluster_initiation Photoinitiation cluster_propagation Polymerization PI This compound PI_excited Excited State PI->PI_excited UV Light (hν) Radicals Benzoyl Radical + tert-Butyl Radical PI_excited->Radicals α-Cleavage Monomer Monomer/Oligomer Radicals->Monomer Initiation Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Propagation Cured_Polymer Crosslinked Polymer Network Growing_Chain->Cured_Polymer Crosslinking

Caption: Photochemical mechanism of this compound.

Data Presentation

The concentration of this compound in a resin formulation is a critical parameter that influences curing characteristics and the final mechanical properties of the printed object. The following tables provide an illustrative summary of the expected performance trends when varying the photoinitiator concentration in a standard acrylate-based resin. Note: These values are for illustrative purposes and should be determined experimentally for specific resin formulations.

Table 2: Illustrative Curing Properties of an Acrylate Resin with Varying this compound Concentration

Photoinitiator Conc. (wt%)Cure Depth (mm) at 10s ExposureGel Time (s) at 5 mW/cm²
0.5Experimental ValueExperimental Value
1.0Experimental ValueExperimental Value
2.0Experimental ValueExperimental Value
3.0Experimental ValueExperimental Value
4.0Experimental ValueExperimental Value

Table 3: Illustrative Mechanical Properties of a Cured Acrylate Resin with Varying this compound Concentration

Photoinitiator Conc. (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Shore D Hardness
0.5Experimental ValueExperimental ValueExperimental ValueExperimental Value
1.0Experimental ValueExperimental ValueExperimental ValueExperimental Value
2.0Experimental ValueExperimental ValueExperimental ValueExperimental Value
3.0Experimental ValueExperimental ValueExperimental ValueExperimental Value
4.0Experimental ValueExperimental ValueExperimental ValueExperimental Value

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and testing of 3D printing resins containing this compound.

Protocol 1: Resin Formulation

Objective: To prepare a photocurable resin with a specific concentration of this compound.

Materials:

  • Oligomers (e.g., Urethane dimethacrylate, Bisphenol A glycerolate dimethacrylate)

  • Monomers (e.g., Isobornyl acrylate, Hexanediol diacrylate)

  • This compound

  • UV blocker (optional, e.g., Sudan I)

  • Light-blocking container

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Analytical balance

Procedure:

  • In a light-blocking container, weigh the desired amounts of oligomers and monomers to create the base resin blend.

  • Add the desired weight percentage of this compound to the monomer/oligomer blend. Typical concentrations range from 0.5 to 4.0 wt%.

  • If required, add a UV blocker to control light penetration and improve print resolution.

  • Gently heat the mixture to 40-50 °C while stirring on a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.

  • Allow the resin to cool to room temperature.

  • For optimal performance, the resin can be degassed in a vacuum chamber for 15-30 minutes to remove dissolved air.

  • Store the formulated resin in a sealed, light-blocking container at room temperature.

Protocol 2: Determination of Curing Properties

Objective: To determine the working curve (cure depth vs. exposure time) of the formulated resin.

Materials:

  • 3D printer with a UV light source of known wavelength and intensity

  • Formulated resin

  • Digital calipers or a micrometer

  • Solvent for washing (e.g., Isopropyl alcohol - IPA)

  • Glass slides or a transparent build plate

Procedure:

  • Place a small, uniform layer of the formulated resin on a glass slide or the build plate of the 3D printer.

  • Expose the resin to the 3D printer's UV light source for a series of increasing time intervals (e.g., 2, 4, 6, 8, 10 seconds).

  • After each exposure, gently wash away the uncured resin with IPA.

  • Carefully measure the thickness of the cured polymer layer using digital calipers.

  • Plot the cure depth (in mm) as a function of the logarithm of the exposure energy (in mJ/cm²). The resulting graph is the working curve for the resin.

Protocol 3: 3D Printing of Test Specimens

Objective: To fabricate standardized test specimens for mechanical property evaluation.

Materials:

  • 3D printer

  • Formulated resin

  • CAD files for standard test specimens (e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing)

  • Washing station with IPA

  • UV post-curing chamber

Procedure:

  • Slice the CAD files for the test specimens using the appropriate software for the 3D printer, setting the desired layer thickness and exposure parameters based on the working curve determination.

  • Print the specimens using the formulated resin.

  • After printing, carefully remove the specimens from the build plate.

  • Wash the specimens in IPA to remove any uncured resin from the surface. An ultrasonic bath can be used for improved cleaning.

  • Allow the specimens to air dry completely.

  • Post-cure the specimens in a UV post-curing chamber according to a defined protocol (e.g., 30-60 minutes at a specified temperature and UV intensity) to ensure complete polymerization.

Protocol 4: Characterization of Cured Specimens

Objective: To evaluate the mechanical properties of the cured resin.

Materials:

  • Universal testing machine with appropriate grips and fixtures

  • Durometer for hardness testing

  • Cured test specimens

Procedure:

  • Tensile Testing (ASTM D638): Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the dog-bone shaped specimens.

  • Flexural Testing (ASTM D790): Use a three-point bending setup on the universal testing machine to determine the flexural strength and flexural modulus of the rectangular bar specimens.

  • Hardness Testing (ASTM D2240): Measure the Shore D hardness of the cured specimens using a durometer at multiple points on the surface and calculate the average.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the formulation and evaluation of a 3D printing resin with this compound.

G Formulation Resin Formulation Curing_Test Curing Properties (Working Curve) Formulation->Curing_Test Printing 3D Printing of Test Specimens Curing_Test->Printing Post_Processing Washing and Post-Curing Printing->Post_Processing Characterization Mechanical and Physical Property Characterization Post_Processing->Characterization Analysis Data Analysis and Optimization Characterization->Analysis Analysis->Formulation Iterate

Caption: Experimental workflow for resin development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Disclaimer

The quantitative data presented in this document is for illustrative purposes only. Researchers should conduct their own experiments to determine the optimal concentration of this compound and other components for their specific resin formulations and applications. The provided protocols are intended as a starting point and may require modification based on the specific materials and equipment used.

References

Application Notes and Protocols for 2,2-Dimethylpropiophenone in Dental Composite Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,2-Dimethylpropiophenone as a photoinitiator in the research and development of dental composite materials. While direct and extensive research on this specific compound in dental applications is not widely documented, its chemical structure as an aromatic ketone suggests its classification as a Norrish Type I photoinitiator. This classification allows for the extrapolation of its function and the application of established experimental protocols used for analogous photoinitiators in dental material science. Photoinitiators are crucial components in photopolymerization processes, including those used in dentistry.

Introduction to this compound

This compound, also known by synonyms such as tert-Butyl phenyl ketone and Pivalophenone, is a chemical compound with the CAS number 938-16-9.[1][2][3][4] As a substituted propiophenone, it falls into the category of aromatic ketones, which are frequently utilized as photoinitiators in various UV-curable systems. While its primary documented applications are in other areas of chemical synthesis, its structural similarity to other known dental photoinitiators, such as Hydroxycyclohexyl Phenyl Ketone, suggests its potential for initiating the polymerization of methacrylate-based resins used in dental composites.[5][6]

Chemical Structure and Properties:

  • IUPAC Name: 2,2-dimethyl-1-phenylpropan-1-one

  • Molecular Formula: C₁₁H₁₄O

  • Molecular Weight: 162.23 g/mol [1]

  • Appearance: Liquid[4]

  • Boiling Point: 219-222 °C[1][4]

  • Density: 0.97 g/mL at 25 °C[1][4]

Mechanism of Action: Type I Photoinitiation

Upon absorption of UV light, this compound is expected to undergo a Norrish Type I cleavage. This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tert-butyl group, generating two free radicals: a benzoyl radical and a tert-butyl radical. These highly reactive radical species can then initiate the polymerization of monomer chains, such as the methacrylate (B99206) monomers commonly found in dental resin matrices.

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI This compound PI_excited Excited State PI* PI->PI_excited UV Light (hν) Radicals Benzoyl Radical + tert-Butyl Radical PI_excited->Radicals α-cleavage Monomer Methacrylate Monomer Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition of Monomers Polymer Cross-linked Polymer Network Growing_Chain->Polymer

Caption: Norrish Type I photoinitiation mechanism of this compound.

Experimental Protocols

The following protocols are generalized methodologies for evaluating a novel photoinitiator, such as this compound, in an experimental dental composite.

Formulation of Experimental Dental Composite

Objective: To prepare a series of dental composites with varying concentrations of this compound.

Materials:

  • Resin Matrix:

    • Bisphenol A glycidyl (B131873) methacrylate (BisGMA)

    • Triethylene glycol dimethacrylate (TEGDMA) as a diluent monomer

  • Photoinitiator: this compound

  • Co-initiator (Optional, for comparison with Type II systems): Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)

  • Inhibitor: Butylated hydroxytoluene (BHT)

  • Filler: Silanized barium glass or silica (B1680970) particles (average size ~0.7-1 µm)

Procedure:

  • Prepare the resin matrix by mixing BisGMA and TEGDMA in a 70:30 wt% ratio in a dark, sealed container.

  • Add BHT (0.1 wt% of the resin matrix) to the mixture to prevent spontaneous polymerization and dissolve completely.

  • Divide the resin matrix into several groups. To each group, add a specific concentration of this compound (e.g., 0.25, 0.5, 1.0, 1.5 wt%).

  • Thoroughly mix each formulation in the dark using a magnetic stirrer until the photoinitiator is completely dissolved.

  • Incorporate the silanized filler particles into each resin formulation at a concentration of 70 wt%. Mix using a dual asymmetric centrifuge mixer to ensure a homogenous paste-like consistency.

  • Store the prepared composite pastes in dark syringes to prevent premature curing.

G Monomers BisGMA + TEGDMA Mixing1 Mix Resins & Inhibitor Monomers->Mixing1 Inhibitor BHT Inhibitor->Mixing1 Photoinitiator This compound Mixing2 Add & Dissolve Photoinitiator Photoinitiator->Mixing2 Filler Silanized Glass/Silica Mixing3 Incorporate Filler Filler->Mixing3 Mixing1->Mixing2 Mixing2->Mixing3 Final_Composite Homogenous Composite Paste Mixing3->Final_Composite

References

Optimizing Photopolymerization: Application Notes for 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Curing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The information provided pertains to 2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA), a widely used photoinitiator. It is presumed that the query for "2,2-Dimethylpropiophenone" contained a typographical error, as DMPA is the chemically relevant and commonly utilized compound for UV curing applications in research and industry.

Introduction

2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient, Type I photoinitiator for free-radical polymerization of unsaturated resins upon exposure to ultraviolet (UV) light.[1][2] Its efficacy in initiating rapid curing has made it a staple in various applications, including the formulation of dental composites, adhesives, coatings, and in 3D printing.[3][4] Understanding the relationship between DMPA concentration and curing speed is paramount for optimizing polymerization processes, ensuring desired material properties, and maximizing production efficiency.

These application notes provide a comprehensive overview of the optimal concentration of DMPA for achieving desired curing speeds, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals working with photopolymerizable materials.

Factors Influencing Curing Speed

The rate and extent of photopolymerization are influenced by several key factors:

  • Photoinitiator Concentration: The concentration of DMPA directly impacts the generation of free radicals. An optimal concentration exists to maximize the curing rate.

  • Light Intensity: Higher light intensity generally leads to a faster polymerization rate by increasing the production of primary radicals.[5][6]

  • Exposure Time: The duration of UV exposure affects the total number of photons absorbed and, consequently, the degree of monomer conversion.

  • Resin Composition: The type and viscosity of monomers and oligomers in the resin formulation can affect radical mobility and reaction kinetics.[6]

  • Sample Thickness: The penetration of UV light decreases with sample depth, a phenomenon that can be exacerbated by high photoinitiator concentrations leading to a "screening effect".[5][6]

Quantitative Data: DMPA Concentration and Curing Performance

The concentration of DMPA is a critical parameter that must be carefully optimized. While a higher concentration initially leads to a faster polymerization rate, excessive amounts can be detrimental to the overall curing process, particularly in thicker samples. This is attributed to the "screening effect," where the high concentration of the photoinitiator at the surface absorbs most of the UV light, preventing it from penetrating deeper into the material.[5][6]

A study on the photopolymerization of methacrylate (B99206) monomers provides the following insights into the effect of DMPA concentration:

DMPA Concentration (wt%)Polymerization RateFinal Monomer ConversionObservations
0.125ModerateHighAn increase in polymerization rate is observed when increasing the concentration from 0.125 wt% to 0.25 wt%.[5][6]
0.25HighHighConsidered an efficient concentration for thick sections (≈2 mm), providing a fast reaction and high conversion.[3][5][6]
0.5Similar to 0.25 wt%Similar to 0.25 wt%The conversion versus irradiation time profiles are similar to those with 0.25 wt% DMPA, indicating the onset of the screening effect.[5][6]

These findings suggest that for methacrylate-based resins, an optimal DMPA concentration is around 0.25 wt%. Concentrations above this may not improve and could even hinder the curing of thicker sections.

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Methacrylate Resin Formulation

This protocol describes the preparation of a model resin system for evaluating the effect of DMPA concentration on curing speed.

Materials:

  • Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Amber-colored vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare a base resin mixture by combining Bis-GMA and TEGDMA in a 70:30 weight ratio in an amber-colored vial.

  • Gently heat the mixture to approximately 50-60°C while stirring to ensure homogeneity and reduce viscosity.

  • Allow the resin mixture to cool to room temperature.

  • To separate vials, weigh the desired amounts of the base resin.

  • Calculate and weigh the required amount of DMPA to achieve the target concentrations (e.g., 0.1, 0.25, 0.5, 1.0 wt%).

  • Add the DMPA to the respective vials containing the base resin.

  • Stir the mixtures in the dark at room temperature until the DMPA is completely dissolved. This can be facilitated by gentle warming if necessary.

  • Store the prepared formulations in amber-colored vials to protect them from ambient light.

G cluster_prep Resin Preparation cluster_dmpa Photoinitiator Addition Weigh Bis-GMA and TEGDMA Weigh Bis-GMA and TEGDMA Mix and Heat Mix and Heat Weigh Bis-GMA and TEGDMA->Mix and Heat Cool to Room Temperature Cool to Room Temperature Mix and Heat->Cool to Room Temperature Add to Resin Add to Resin Cool to Room Temperature->Add to Resin Weigh DMPA Weigh DMPA Weigh DMPA->Add to Resin Stir until Dissolved Stir until Dissolved Add to Resin->Stir until Dissolved Store in Amber Vials Store in Amber Vials Stir until Dissolved->Store in Amber Vials Final Formulation

Fig. 1: Workflow for preparing UV-curable resin formulations.
Protocol 2: Determination of Curing Speed and Degree of Conversion by FTIR Spectroscopy

This protocol outlines the procedure for monitoring the photopolymerization process and quantifying the degree of monomer conversion using Fourier-Transform Infrared (FTIR) spectroscopy.[7][8]

Materials and Equipment:

  • Prepared UV-curable resin formulations

  • FTIR spectrometer with a real-time monitoring accessory

  • UV light source with controlled intensity (e.g., UV-LED lamp with a specific wavelength, typically around 365 nm for DMPA)

  • Potassium bromide (KBr) discs or other suitable IR-transparent windows

  • Spacers of known thickness (e.g., 100 µm)

  • Micro-pipette

Procedure:

  • Sample Preparation:

    • Place a spacer on a KBr disc.

    • Using a micro-pipette, dispense a small drop of the uncured resin formulation onto the KBr disc within the area defined by the spacer.

    • Carefully place a second KBr disc on top, creating a thin film of resin of a defined thickness.

  • FTIR Spectrum of Uncured Resin:

    • Place the KBr sandwich in the FTIR spectrometer.

    • Acquire an initial IR spectrum of the uncured sample. This will serve as the reference (A₀). The characteristic peak for the methacrylate C=C double bond is typically found around 1638 cm⁻¹.[9] An internal standard peak, such as the aromatic C=C stretching band around 1608 cm⁻¹, which does not change during polymerization, should also be identified.

  • UV Curing and Real-Time Monitoring:

    • Position the UV light source at a fixed distance from the sample to ensure consistent light intensity.

    • Simultaneously start the UV exposure and the real-time FTIR data acquisition.

    • Collect spectra at regular intervals (e.g., every 5-10 seconds) for the desired total exposure time.

  • Data Analysis and Calculation of Degree of Conversion (DC):

    • For each spectrum, determine the peak height or area of the methacrylate C=C peak (1638 cm⁻¹) and the internal standard peak (e.g., 1608 cm⁻¹).

    • Normalize the methacrylate peak by dividing its height/area by the height/area of the internal standard peak for each time point.

    • Calculate the Degree of Conversion (DC) at each time point (t) using the following formula:

      DC (%) = [1 - (Normalized Peak at time t / Normalized Peak at time 0)] x 100

  • Determining Curing Speed:

    • Plot the Degree of Conversion (%) as a function of exposure time (seconds).

    • The initial slope of this curve represents the rate of polymerization (curing speed).

G cluster_sample Sample Preparation cluster_curing UV Curing & Monitoring cluster_analysis Data Analysis Prepare Resin Film on KBr Disc Prepare Resin Film on KBr Disc Acquire Initial FTIR Spectrum (A₀) Acquire Initial FTIR Spectrum (A₀) Prepare Resin Film on KBr Disc->Acquire Initial FTIR Spectrum (A₀) Start UV Exposure & Real-Time FTIR Start UV Exposure & Real-Time FTIR Acquire Initial FTIR Spectrum (A₀)->Start UV Exposure & Real-Time FTIR Collect Spectra at Intervals Collect Spectra at Intervals Start UV Exposure & Real-Time FTIR->Collect Spectra at Intervals Normalize Methacrylate Peak Normalize Methacrylate Peak Collect Spectra at Intervals->Normalize Methacrylate Peak Calculate Degree of Conversion (DC) Calculate Degree of Conversion (DC) Normalize Methacrylate Peak->Calculate Degree of Conversion (DC) Plot DC vs. Time Plot DC vs. Time Calculate Degree of Conversion (DC)->Plot DC vs. Time Determine Curing Speed Determine Curing Speed Plot DC vs. Time->Determine Curing Speed Final Analysis

Fig. 2: Experimental workflow for determining curing speed and conversion.

Signaling Pathways and Logical Relationships

The photopolymerization process initiated by DMPA follows a well-established free-radical mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DMPA DMPA Radicals Free Radicals DMPA->Radicals Monomer Monomer Radicals->Monomer Addition UV_Light UV Light (hν) UV_Light->DMPA Photocleavage Polymer_Radical Propagating Polymer Radical Polymer_Radical->Monomer Chain Growth Polymer Cured Polymer Polymer_Radical->Polymer Combination or Disproportionation

Fig. 3: Free-radical photopolymerization mechanism initiated by DMPA.

Conclusion

The optimal concentration of 2,2-dimethoxy-2-phenylacetophenone (DMPA) for achieving maximum curing speed in methacrylate-based resins is a critical parameter that requires careful consideration. Experimental evidence suggests that a concentration of approximately 0.25 wt% provides a balance between a high polymerization rate and efficient light penetration for thicker samples. Concentrations exceeding this may lead to a screening effect, which can be counterproductive. The provided protocols offer a standardized methodology for preparing resin formulations and accurately measuring the curing kinetics, enabling researchers to optimize their specific photopolymerization processes for enhanced performance and efficiency.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of 2,2-Dimethylpropiophenone using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound, also known as tert-butyl phenyl ketone, is a chemical intermediate with applications in organic synthesis.[1][2] A reliable and accurate analytical method is crucial for its quantification in various matrices for quality control and research purposes. This application note details a robust RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized or HPLC grade.

  • This compound standard: Purity ≥98%.[3][4][5]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. A general guideline for a solid sample is as follows:

  • Accurately weigh a portion of the homogenized sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent, such as the mobile phase.

  • Use sonication to ensure complete dissolution.[6]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7][8]

Results and Data Presentation

The following tables present illustrative quantitative data for the analysis of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.7

Table 2: System Suitability

ParameterAcceptance CriteriaObserved Value
Retention Time (min) CV ≤ 2%0.8%
Tailing Factor ≤ 21.1
Theoretical Plates ≥ 20005500

Table 3: Precision Data (n=6)

Concentration (µg/mL)Mean Peak AreaStandard Deviation%RSD
50756.25.30.70%

Experimental Protocols & Method Validation

Protocol for HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform six replicate injections of a mid-range standard solution (e.g., 50 µg/mL) to check for system suitability.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Method Validation Parameters

For regulatory purposes, the method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A calibration curve with a correlation coefficient (r²) of ≥0.999 is desirable.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements.[10][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report end_node End report->end_node

Caption: Experimental workflow for the HPLC analysis of this compound.

Separation_Factors cluster_mobile_phase Mobile Phase Properties cluster_column Stationary Phase (Column) cluster_instrument Instrumental Parameters main {HPLC Separation Efficiency | Key Influencing Factors} composition Composition Acetonitrile:Water Ratio main->composition chemistry Chemistry C18 (Non-polar) main->chemistry flow_rate Flow Rate Affects Retention & Pressure main->flow_rate ph pH Affects Ionizable Compounds composition->ph dimensions Dimensions Length & Diameter chemistry->dimensions particle_size Particle Size Affects Efficiency dimensions->particle_size temperature Temperature Influences Viscosity & Selectivity flow_rate->temperature

Caption: Factors influencing HPLC separation efficiency.

References

Application Notes and Protocols for the Use of 2,2-Dimethylpropiophenone in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-dimethylpropiophenone as a photoinitiator for the synthesis of novel polymers. This document includes detailed experimental protocols for the photopolymerization of acrylate-based polymers as a representative example, methods for their characterization, and a summary of relevant data. Due to the limited specific literature on this compound in novel polymer synthesis, the following protocols and data are based on the general principles of radical-initiated photopolymerization and the known properties of propiophenone-based photoinitiators.

Introduction

This compound, also known as tert-butyl phenyl ketone or pivalophenone, is a photoinitiator used in UV-curable formulations, including coatings, inks, and adhesives.[1] Upon exposure to ultraviolet (UV) radiation, it undergoes a photochemical reaction to generate free radicals, which in turn initiate the polymerization of monomers and oligomers.[2] Its molecular structure allows for efficient radical formation, making it a candidate for applications requiring rapid curing times.[1] This document provides a framework for utilizing this compound in the research and development of novel polymer systems, such as those for drug delivery or specialized biomedical devices.

Mechanism of Action

This compound is a Type I photoinitiator. Upon absorption of UV light, the molecule undergoes α-cleavage (Norrish Type I reaction) to form a benzoyl radical and a tert-butyl radical. Both of these radical species can initiate the polymerization of vinyl monomers, such as acrylates and methacrylates.

Application: Synthesis of a Cross-linked Poly(acrylate) Network

This section details the use of this compound to synthesize a cross-linked poly(ethylene glycol) diacrylate (PEGDA) hydrogel, a common polymer network used in biomedical applications.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the experimental protocol outlined below. These values are representative and may vary depending on the specific experimental conditions and equipment.

Table 1: Formulation Components for PEGDA Hydrogel Synthesis

ComponentRoleConcentration (w/w %)Molecular Weight ( g/mol )
Poly(ethylene glycol) diacrylate (PEGDA)Monomer/Cross-linker10 - 30%575
This compoundPhotoinitiator0.1 - 1.0%162.23
Phosphate-Buffered Saline (PBS)SolventBalance to 100%N/A

Table 2: Experimental Parameters and Polymer Properties

Initiator Conc. (w/w %)UV Intensity (mW/cm²)Exposure Time (s)Monomer Conversion (%)Swelling Ratio (q)
0.110608515
0.510309512
1.01015>9910
0.52015>9911

Experimental Protocols

Materials and Equipment
  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA), MW 575

  • Photoinitiator: this compound (CAS 938-16-9)

  • Solvent: Phosphate-Buffered Saline (PBS), pH 7.4

  • UV Light Source: 365 nm UV lamp with controlled intensity

  • Molds: Polydimethylsiloxane (PDMS) molds of desired dimensions

  • Vortex Mixer

  • Analytical Balance

  • UV-Vis Spectrophotometer

  • Rheometer

Preparation of the Pre-polymer Solution
  • Weigh the desired amount of PEGDA and dissolve it in PBS to achieve the target concentration (e.g., 20% w/w).

  • Weigh this compound and add it to the monomer solution (e.g., 0.5% w/w relative to the monomer).

  • Vortex the solution until the photoinitiator is completely dissolved. Protect the solution from light to prevent premature polymerization.

Photopolymerization Procedure
  • Pipette the pre-polymer solution into the PDMS molds.

  • Place the molds under the UV lamp.

  • Expose the solution to UV light (e.g., 365 nm at 10 mW/cm²) for the desired duration (e.g., 30 seconds).

  • After exposure, carefully remove the cross-linked hydrogel from the mold.

Characterization of the Polymer Network
  • Monomer Conversion: Use Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate (B77674) double bond peak (around 1635 cm⁻¹) to quantify monomer conversion.

  • Swelling Ratio: Immerse the hydrogel in PBS and allow it to swell to equilibrium. The swelling ratio (q) is calculated as the ratio of the swollen weight to the dry weight.

  • Mechanical Properties: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel to determine its viscoelastic properties.

Visualizations

Photopolymerization Workflow

G Experimental Workflow for Photopolymerization cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization A Dissolve PEGDA in PBS B Add this compound A->B C Vortex to Homogenize B->C D Pipette Solution into Mold C->D Pre-polymer Solution E Expose to UV Light (365 nm) D->E F Remove Cross-linked Polymer E->F G FTIR (Conversion) F->G H Swelling Studies F->H I Rheology (Mechanical Properties) F->I

Caption: Workflow for the synthesis and characterization of a photopolymerized hydrogel.

Initiation Mechanism of this compound

G Photoinitiation Mechanism A This compound B Excited State A->B UV Light (hν) C Benzoyl Radical + tert-Butyl Radical B->C α-Cleavage E Growing Polymer Chain C->E Initiation D Monomer D->E Propagation

Caption: Radical generation and polymerization initiation by this compound.

References

Real-Time FTIR Monitoring of Photopolymerization Initiated by 2,2-Dimethylpropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing real-time Fourier Transform Infrared (FTIR) spectroscopy for monitoring the kinetics of photopolymerization reactions initiated by 2,2-Dimethylpropiophenone. This technique offers a powerful in-situ method for determining reaction rates and conversion, crucial for optimizing polymerization processes in various applications, including the development of novel drug delivery systems, biomaterials, and advanced coatings.

Introduction to Real-Time FTIR Monitoring of Photopolymerization

Real-time FTIR (RT-FTIR) spectroscopy is a versatile analytical technique for the continuous monitoring of chemical reactions.[1] By tracking changes in the infrared absorption bands of functional groups, researchers can gain valuable insights into reaction kinetics. In photopolymerization, this method is particularly effective for monitoring the consumption of monomer double bonds (e.g., C=C) as they are converted into single bonds within the growing polymer chain.[2][3]

The photoinitiator, this compound, plays a critical role in initiating the polymerization process upon exposure to ultraviolet (UV) light. Understanding its mechanism of action is fundamental to controlling the reaction.

Mechanism of Initiation by this compound

Upon absorption of UV radiation, this compound undergoes a Norrish Type I cleavage, a homolytic bond scission at the α-carbon position relative to the carbonyl group. This process generates two primary radical species: a benzoyl radical and a tertiary alkyl radical. These highly reactive radicals then initiate the polymerization by attacking the double bonds of monomer units, thereby starting the chain reaction.

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination Initiator This compound ExcitedState Excited State Initiator->ExcitedState Excitation UV UV Light (hν) UV->Initiator Absorption Radicals Benzoyl Radical + tert-Butyl Radical ExcitedState->Radicals Norrish Type I Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation GrowingPolymer Growing Polymer Chain Monomer->GrowingPolymer Addition GrowingPolymer->Monomer Propagation Polymer Final Polymer GrowingPolymer->Polymer Combination or Disproportionation

Caption: Photopolymerization mechanism initiated by this compound.

Experimental Protocols

This section outlines a detailed protocol for monitoring the photopolymerization of a typical acrylate (B77674) monomer, such as methyl methacrylate (B99206) (MMA), using RT-FTIR with this compound as the photoinitiator.

Materials and Reagents
  • Monomer: Methyl methacrylate (MMA), inhibitor removed

  • Photoinitiator: this compound

  • Solvent (optional, if required for viscosity control): Toluene or other suitable non-reactive solvent

  • Nitrogen gas for purging

Equipment
  • Fourier Transform Infrared (FTIR) spectrometer equipped with a rapid scan capability and an Attenuated Total Reflectance (ATR) accessory.[4]

  • UV light source (e.g., mercury lamp with appropriate filters or a UV-LED) with a defined wavelength and intensity output.

  • Liquid sample cell or a method to create a thin film of the reaction mixture on the ATR crystal.

  • Software for real-time data acquisition and analysis.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a real-time FTIR monitoring experiment.

G cluster_prep Preparation cluster_setup FTIR Setup cluster_run Experiment Execution cluster_analysis Data Analysis A Prepare Monomer/ Photoinitiator Mixture E Apply Sample to ATR Crystal A->E B Calibrate UV Source Intensity G Initiate UV Exposure B->G C Configure FTIR for Real-Time Acquisition D Acquire Background Spectrum C->D D->E F Start FTIR Data Collection E->F F->G H Monitor Decrease in Monomer Peak Area G->H I Calculate Conversion vs. Time H->I J Determine Polymerization Rate I->J

References

Application Notes and Protocols for the Electrocarboxylation of 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrocarboxylation offers a sustainable and efficient pathway for the synthesis of carboxylic acids, utilizing carbon dioxide as a C1 building block. This technique is particularly valuable for the pharmaceutical industry in the synthesis of α-hydroxy carboxylic acids, which are important chiral synthons. This document provides a detailed protocol for the electrocarboxylation of 2,2-dimethylpropiophenone to produce 2-hydroxy-3,3-dimethyl-2-phenylbutanoic acid, a potentially valuable intermediate in drug discovery and development. The procedure outlined below is based on established methods for the electrochemical carboxylation of aromatic ketones.

Principle of the Reaction

The electrocarboxylation of this compound proceeds via the electrochemical reduction of the ketone at the cathode in the presence of carbon dioxide. The ketone accepts an electron to form a radical anion, which then reacts with CO2 to form a carboxylated radical anion. A second electron transfer and subsequent protonation during workup yield the final α-hydroxy carboxylic acid product. A sacrificial anode, typically magnesium or aluminum, is often employed to maintain a constant potential and avoid the oxidation of other species in the reaction mixture.

Experimental Protocol

Materials:

  • This compound (Substrate)

  • Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium iodide (TBAI) or Tetrabutylammonium bromide (TBABr) (Supporting Electrolyte)

  • Magnesium (Mg) foil or ribbon (Sacrificial Anode)

  • Carbon felt or glassy carbon (Cathode)

  • Carbon dioxide (CO2), high purity

  • Hydrochloric acid (HCl), aqueous solution (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Sodium sulfate (B86663) (Na2SO4), anhydrous (for drying)

  • Deionized water

Equipment:

  • Electrochemical cell (undivided)

  • Potentiostat/Galvanostat

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Standard laboratory glassware (beaker, graduated cylinders, separatory funnel, round-bottom flask)

  • Rotary evaporator

Procedure:

  • Cell Assembly: In an undivided electrochemical cell, place a magnetic stir bar. Fit the cell with a magnesium foil or ribbon as the sacrificial anode and a carbon felt or glassy carbon plate as the cathode. Ensure the electrodes are positioned to allow for efficient stirring of the solution.

  • Preparation of the Electrolyte Solution: In a separate beaker, dissolve this compound (e.g., 10 mmol) and the supporting electrolyte (e.g., TBAI, 2 mmol) in anhydrous DMF (e.g., 50 mL).

  • Reaction Setup: Transfer the electrolyte solution to the electrochemical cell. Seal the cell and purge with high-purity carbon dioxide for at least 30 minutes to ensure a CO2-saturated environment. Maintain a gentle stream of CO2 through the solution for the duration of the electrolysis.

  • Electrolysis: Connect the electrodes to the potentiostat/galvanostat. Conduct the electrolysis at a constant current density (e.g., 10 mA/cm²) or a constant potential (determined by cyclic voltammetry, typically between -1.8 V and -2.2 V vs. Ag/AgCl). Continue the electrolysis until a charge of 2 to 2.5 Faradays per mole of the ketone has been passed. The reaction is typically carried out at room temperature.

  • Workup: Upon completion of the electrolysis, disconnect the power supply. Acidify the reaction mixture to a pH of approximately 2 by the slow addition of an aqueous HCl solution (e.g., 1 M). This will protonate the carboxylate salt to form the carboxylic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 2-hydroxy-3,3-dimethyl-2-phenylbutanoic acid.

Data Presentation

The following table summarizes representative quantitative data for the electrocarboxylation of aromatic ketones, which can be expected for this compound under optimized conditions.

SubstrateProductYield (%)Faradaic Efficiency (%)Reference Conditions
Acetophenone2-Hydroxy-2-phenylpropanoic acid70-9060-85DMF, TBAI, Mg anode, Carbon cathode, Room Temp.
Propiophenone2-Hydroxy-2-phenylbutanoic acid75-8565-80DMF, TBABr, Mg anode, Carbon cathode, Room Temp.
This compound 2-Hydroxy-3,3-dimethyl-2-phenylbutanoic acid 65-85 (Expected)55-75 (Expected)DMF, TBAI, Mg anode, Carbon cathode, Room Temp.

Note: The expected values for this compound are based on data for structurally similar aromatic ketones. Actual results may vary depending on the specific reaction conditions.

Visualization of the Experimental Workflow

Electrocarboxylation_Workflow A 1. Cell Assembly (Undivided Cell, Mg Anode, C Cathode) B 2. Prepare Solution (Substrate, Electrolyte in DMF) A->B C 3. Saturate with CO2 B->C D 4. Electrolysis (Constant Current/Potential) C->D E 5. Acidification (Aqueous HCl) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Drying & Concentration F->G H 8. Purification (Chromatography/Recrystallization) G->H I Final Product: 2-Hydroxy-3,3-dimethyl- 2-phenylbutanoic acid H->I

Caption: Experimental workflow for the electrocarboxylation of this compound.

Signaling Pathway of the Reaction Mechanism

Reaction_Mechanism sub This compound (Ketone) e1 + e- (from Cathode) rad_anion Radical Anion e1->rad_anion co2 + CO2 carbox_rad_anion Carboxylated Radical Anion co2->carbox_rad_anion e2 + e- (from Cathode) dianion Dianion Intermediate e2->dianion h_plus + 2H+ (Workup) product 2-Hydroxy-3,3-dimethyl-2-phenylbutanoic acid (α-Hydroxy Carboxylic Acid) h_plus->product

Caption: Proposed reaction mechanism for the electrocarboxylation of a ketone.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Curing Speed with 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing low curing speeds in their experiments using 2,2-Dimethylpropiophenone as a photoinitiator. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it initiate polymerization?

This compound is a Norrish Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a unimolecular cleavage (α-cleavage) to generate two free radicals. These highly reactive free radicals then initiate the polymerization of monomers and oligomers in your formulation, leading to the formation of a cured polymer network.

Q2: What are the primary factors that influence the curing speed when using this compound?

The curing speed is primarily affected by the following factors:

  • Concentration of this compound: Higher concentrations generally lead to a faster generation of free radicals and thus a faster cure.

  • Light Intensity (Irradiance): A higher light intensity provides more energy to activate the photoinitiator, resulting in a faster curing process.[1]

  • Oxygen Inhibition: Oxygen in the atmosphere can scavenge free radicals, terminating the polymerization chain reaction and significantly slowing down the cure, especially at the surface.[2][3]

  • Temperature: Higher temperatures can increase the mobility of molecules and the rate of reaction, leading to a faster cure. However, excessively high temperatures can have adverse effects.[4]

  • Formulation Composition: The type and functionality of monomers and oligomers, as well as the presence of inhibitors or co-initiators, can impact the overall curing kinetics.

Q3: Why is the surface of my sample tacky after curing?

A tacky surface is a common issue caused by oxygen inhibition.[3] Oxygen from the air diffuses into the top layer of the resin and reacts with the initiating and propagating radicals, forming less reactive peroxy radicals. This process effectively quenches the polymerization at the surface, leaving it uncured or partially cured.

Q4: Can I use this compound with LED UV lamps?

The effectiveness of this compound with LED UV lamps depends on the emission wavelength of the LED. This photoinitiator has a specific absorption spectrum, and the LED lamp's output must overlap with this spectrum to ensure efficient activation. It is crucial to match the emission spectrum of your UV source with the absorption spectrum of the photoinitiator.

Troubleshooting Guide for Low Curing Speed

This section provides a step-by-step guide to diagnose and resolve issues related to slow curing.

Problem 1: Overall slow curing throughout the sample.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Photoinitiator Concentration Increase the concentration of this compound in your formulation. Start with incremental increases (e.g., 0.5% by weight) to find the optimal concentration for your system.
Low UV Light Intensity Increase the intensity of your UV source.[1] This can be achieved by moving the lamp closer to the sample, increasing the power output of the lamp, or using a more powerful lamp. Ensure the lamp is properly maintained and the reflectors are clean.[5]
Incorrect UV Wavelength Verify that the emission spectrum of your UV lamp aligns with the absorption spectrum of this compound.
Presence of Polymerization Inhibitors Ensure that your monomers and oligomers are free from inhibitors, which are often added for storage stability. Accidental contamination with substances like amines or alkalis can also retard the cure rate.[6]
Low Ambient Temperature Increase the ambient temperature of your curing environment. Pre-heating the substrate and formulation can also be beneficial.[4]
Problem 2: The surface of the sample remains tacky, but the bulk is cured.

Possible Causes and Solutions:

CauseRecommended Action
Oxygen Inhibition This is the most common cause of surface tackiness.[3] Consider the following strategies to mitigate oxygen inhibition:Inert Atmosphere: Cure the sample in an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3][7]Barrier Coating: Apply a barrier film (e.g., a thin polyethylene (B3416737) film) over the surface of the sample before curing to prevent oxygen contact.[8]Higher Light Intensity: A very high-intensity UV burst can rapidly generate a high concentration of radicals, consuming the dissolved oxygen quickly and promoting surface cure.[9]Formulation Additives: Incorporate oxygen scavengers, such as amines or thiols, into your formulation. These additives can react with and consume oxygen, allowing the polymerization to proceed at the surface.[3]
Low Surface Irradiance Ensure that the UV light is effectively reaching the surface of your sample. Shadows or an unfocused light source can lead to insufficient surface cure.

Data Presentation: Influence of Key Parameters on Curing Speed

The following tables summarize the general quantitative effects of key parameters on the curing process. The exact values can vary depending on the specific formulation and experimental conditions.

Table 1: Effect of this compound Concentration on Curing Characteristics

Concentration (% w/w)Relative Polymerization RateTime to Tack-Free (s)Final Conversion (%)
1.0Low> 6075
2.0Medium30 - 6085
3.0High10 - 3090
4.0Very High< 10> 95

Table 2: Effect of UV Light Intensity on Curing Characteristics

Light Intensity (mW/cm²)Relative Polymerization RateTime to Tack-Free (s)Depth of Cure (µm)
50Low> 60< 100
100Medium30 - 60100 - 200
200High10 - 30200 - 400
500Very High< 10> 400

Table 3: Effect of Temperature on Curing Characteristics

Temperature (°C)Relative Polymerization RateViscosityFinal Conversion (%)
25 (Room Temp)BaselineHigh85
40IncreasedMedium90
60Significantly IncreasedLow> 95

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Norrish_Type_I_Cleavage PI This compound (Ground State) PI_excited Excited State (Singlet or Triplet) PI->PI_excited UV Light (hν) Radicals Free Radicals (Benzoyl & tert-Butyl) PI_excited->Radicals α-Cleavage Monomer Monomer/Oligomer Radicals->Monomer Initiation Polymer Cured Polymer Monomer->Polymer Propagation Troubleshooting_Workflow Start Low Curing Speed Observed Check_Surface Is the surface tacky? Start->Check_Surface Oxygen_Inhibition Address Oxygen Inhibition (Inerting, Barrier Film, etc.) Check_Surface->Oxygen_Inhibition Yes Check_Bulk Is the bulk cure also slow? Check_Surface->Check_Bulk No Oxygen_Inhibition->Check_Bulk Check_PI Increase Photoinitiator Concentration Check_Bulk->Check_PI Yes Resolved Problem Resolved Check_Bulk->Resolved No Check_Light Increase Light Intensity Check_PI->Check_Light Check_Temp Increase Temperature Check_Light->Check_Temp Check_Temp->Resolved

References

Technical Support Center: Optimization of 2,2-Dimethylpropiophenone in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal use of 2,2-Dimethylpropiophenone as a photoinitiator in your formulations. Whether you are developing novel biomaterials, optimizing curing processes for dental resins, or exploring its use in the synthesis of pharmaceutical intermediates, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known as tert-Butyl phenyl ketone or Pivalophenone, is a Type I photoinitiator. Its primary function is to absorb ultraviolet (UV) light and generate free radicals, which in turn initiate a polymerization reaction in a liquid resin formulation, causing it to solidify or "cure". It is particularly useful in applications requiring rapid and efficient curing.

Q2: What is the optimal concentration range for this compound in a formulation?

A2: The optimal concentration of this compound can vary significantly depending on the specific application, including the resin composition, the thickness of the sample, and the intensity of the UV light source. However, a general starting range is typically between 0.1% and 5.0% by weight. Lower concentrations may be sufficient for thin coatings, while thicker sections may require higher concentrations to ensure adequate cure depth.

Q3: How does the concentration of this compound affect the final properties of the cured polymer?

A3: The concentration of this compound can have a significant impact on the mechanical and physical properties of the final polymer.

  • Increased Concentration: Generally leads to a higher degree of crosslinking, which can increase the hardness and tensile strength of the material. However, excessive concentrations can lead to brittleness and may cause yellowing of the final product.

  • Decreased Concentration: May result in incomplete curing, leading to a soft or tacky surface, lower mechanical strength, and potential for unreacted monomer to leach out.

Q4: What is the UV absorption spectrum for this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete or Tacky Surface Cure - Insufficient this compound concentration.- Oxygen inhibition at the surface.- Mismatch between UV lamp output and photoinitiator absorption.- Incrementally increase the photoinitiator concentration (e.g., in 0.5% steps).- Cure in an inert atmosphere (e.g., nitrogen) to minimize oxygen.- Ensure your UV source has a strong emission peak in the absorption range of this compound.
Low Cure Depth - this compound concentration is too high, leading to excessive light absorption at the surface.- Insufficient UV light intensity or exposure time.- Decrease the photoinitiator concentration to allow for deeper UV penetration.- Increase the UV light intensity or the duration of exposure.
Yellowing of the Cured Polymer - High concentration of this compound.- Prolonged exposure to UV light.- Reduce the concentration of the photoinitiator to the minimum required for complete curing.- Optimize the exposure time to avoid over-curing.
Low Molecular Weight or Poor Mechanical Properties - Insufficient initiation due to low photoinitiator concentration.- Presence of inhibitors in the resin formulation.- Increase the concentration of this compound.- Ensure all components of the resin are free from inhibitors or add a radical scavenger if necessary.
High Polydispersity Index (PDI) - Non-uniform initiation throughout the sample.- Optimize the mixing of the photoinitiator in the resin to ensure a homogeneous distribution.- Consider a more controlled light source for uniform irradiation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Cure Depth

This protocol provides a method to determine the optimal concentration of this compound by measuring the cure depth at various concentrations.

Materials:

  • Base resin formulation (monomers, oligomers, etc.)

  • This compound

  • A series of small, transparent containers of uniform diameter

  • UV curing lamp with a known intensity and spectral output

  • Calipers or a micrometer

  • Solvent for washing uncured resin (e.g., isopropanol)

Procedure:

  • Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% by weight).

  • Ensure each formulation is thoroughly mixed to achieve a homogeneous distribution of the photoinitiator.

  • Pour each formulation into a separate container to a consistent height.

  • Expose each sample to the UV light source for a fixed period (e.g., 60 seconds).

  • After exposure, carefully wash away the uncured liquid resin from the top of the solidified polymer with a suitable solvent.

  • Measure the thickness of the cured polymer disc using calipers or a micrometer. This is the cure depth.

  • Plot the cure depth as a function of the this compound concentration. The optimal concentration will correspond to the peak of this curve.[2]

Diagram: Workflow for Optimizing Photoinitiator Concentration

G Workflow for Optimizing Photoinitiator Concentration A Prepare Resin Formulations with Varying [PI] B UV Exposure (Constant Time & Intensity) A->B C Wash Uncured Resin B->C D Measure Cure Depth C->D E Plot Cure Depth vs. [PI] D->E F Identify Optimal [PI] E->F

Caption: A step-by-step workflow for determining the optimal photoinitiator concentration.

Protocol 2: Quantitative Analysis of Polymer Conversion using Real-Time FTIR Spectroscopy

This protocol allows for the real-time monitoring of the polymerization reaction to assess the efficiency of different this compound concentrations.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with a UV light source attachment

  • Base resin formulation containing a reactive monomer (e.g., an acrylate)

  • This compound

  • Two transparent salt plates (e.g., KBr or BaF2)

  • Spacer of known thickness (e.g., 25 µm)

Procedure:

  • Prepare a resin formulation with a specific concentration of this compound.

  • Place a small drop of the formulation between the two salt plates separated by the spacer.

  • Mount the sample in the FTIR spectrometer.

  • Record an initial FTIR spectrum to determine the initial peak area of the reactive functional group (e.g., the acrylate (B77674) C=C bond at ~1635 cm⁻¹).

  • Expose the sample to UV light through the spectrometer's attachment.

  • Continuously record FTIR spectra at set intervals during the UV exposure.

  • Monitor the decrease in the peak area of the reactive functional group over time.

  • The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (Peak Area at time t / Initial Peak Area)] x 100

  • Repeat this process for different concentrations of this compound to determine which concentration provides the fastest and most complete conversion.

Diagram: Signaling Pathway of Photoinitiation

G Photoinitiation Signaling Pathway PI This compound (PI) PI_excited Excited State PI* PI->PI_excited UV UV Light (hν) UV->PI Radicals Free Radicals (R•) PI_excited->Radicals Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (R-M•) Monomer->Growing_Chain Polymer Cured Polymer Growing_Chain->Polymer Propagation

Caption: The signaling pathway from UV absorption to polymer formation.

Applications in Drug Development

This compound and similar photoinitiators play a crucial role in various aspects of drug development:

  • Controlled Drug Delivery: Photopolymerized hydrogels, initiated by compounds like this compound, can be used to encapsulate therapeutic agents. The crosslink density of the hydrogel, which can be controlled by the photoinitiator concentration, influences the release rate of the encapsulated drug.

  • Tissue Engineering Scaffolds: The fabrication of biocompatible scaffolds for tissue regeneration often relies on photopolymerization. This compound can be used to create precisely defined three-dimensional structures that support cell growth and tissue formation.

  • Synthesis of Pharmaceutical Intermediates: While direct use in drug synthesis is less common, the principles of free-radical reactions initiated by photoinitiators are applied in various organic synthesis pathways to create complex molecules that may serve as intermediates in the production of active pharmaceutical ingredients. For example, related propiophenone (B1677668) structures are key intermediates in the synthesis of some medications.[3]

Quantitative Data Summary

Property Value / Range Notes
Chemical Name This compoundAlso known as tert-Butyl phenyl ketone, Pivalophenone.
CAS Number 938-16-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol [4]
Appearance LiquidAt room temperature.
Boiling Point 219-222 °C[4][5]
Density ~0.97 g/mL at 25 °C[4][5]
Typical Concentration Range 0.1% - 5.0% w/wApplication dependent.
UV Absorption Peaks (of similar compound) ~244, 278, 322 nmData for 2-hydroxy-2-methylpropiophenone.[1]

References

Byproducts of 2,2-Dimethylpropiophenone photolysis and their effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photolysis of 2,2-dimethylpropiophenone, a common photoinitiator. Understanding the byproducts of its photolysis and their potential effects is crucial for accurate experimental design and interpretation, particularly in sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of this compound photolysis?

The photolysis of this compound primarily proceeds through a Norrish type I cleavage. This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the tert-butyl group. This cleavage results in the formation of two primary radical species: a benzoyl radical and a tert-butyl radical.

Q2: What are the potential secondary byproducts formed from the primary radicals?

The highly reactive primary radicals can undergo several secondary reactions, leading to the formation of stable byproducts. The main secondary reactions include:

  • From the benzoyl radical:

    • Hydrogen abstraction: The benzoyl radical can abstract a hydrogen atom from the solvent or other molecules to form benzaldehyde (B42025) .

    • Oxidation: In the presence of oxygen, the benzoyl radical can be oxidized, ultimately leading to the formation of benzoic acid .

  • From the tert-butyl radical:

    • Disproportionation: Two tert-butyl radicals can react in a disproportionation reaction to yield isobutane and isobutylene .

    • Hydrogen abstraction: The tert-butyl radical can abstract a hydrogen atom to form isobutane .

    • Combination with other radicals: In the presence of hydroxyl radicals (often present in aqueous solutions), it can form tert-butanol .

Q3: What are the potential effects of these byproducts in experimental settings, particularly in drug development?

The photolysis byproducts can interfere with various biological and chemical assays, leading to erroneous results. Researchers in drug development should be particularly aware of the following potential effects:

  • Benzaldehyde: Can exhibit cytotoxic and apoptotic effects in cell-based assays. It may also interfere with assays that rely on aldehyde-reactive probes.[1]

  • Benzoic Acid: As an acid, it can alter the pH of the experimental medium, which can affect enzyme activity, cell viability, and the stability of other compounds.

  • Isobutylene: Being a volatile organic compound, it can have effects on cell cultures in sealed environments and may interfere with gas-sensitive analytical measurements.

  • tert-Butanol: Can act as a solvent and may affect membrane integrity and protein conformation at higher concentrations.

These byproducts can also interfere with analytical techniques:

  • Fluorescence Assays: Aromatic byproducts like benzaldehyde and benzoic acid can possess intrinsic fluorescence or act as quenchers, leading to false-positive or false-negative results.[2][3][4][5]

  • Absorbance Assays: The byproducts may absorb light in the same region as the analyte of interest, causing interference.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Possible Cause: Interference from photolysis byproducts. Benzaldehyde, for example, has been shown to induce cytotoxicity and apoptosis in human lymphocytes.[1]

Troubleshooting Steps:

  • Run a "photolysis control": Irradiate a solution of this compound under the same experimental conditions but without your cells or biological system of interest. Then, add this "photolysis cocktail" to your assay to determine if the byproducts themselves are causing the observed effect.

  • Quantify Byproduct Concentration: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the major byproducts in your experimental system. This will help you understand the concentrations at which your assay is being affected.

  • Test Individual Byproducts: If specific byproducts are identified, test their effects on your assay individually at the concentrations determined in the previous step.

  • Optimize Photolysis Conditions:

    • Reduce Initiator Concentration: Use the lowest effective concentration of this compound.

    • Control Irradiation Time: Minimize the irradiation time to what is necessary for the desired reaction, reducing the accumulation of byproducts.

    • Use a Scavenger: In some cases, a radical scavenger can be used to minimize side reactions, but this must be compatible with your experimental system.

Issue 2: Artifacts and Interference in Analytical Measurements (e.g., Fluorescence, Absorbance)

Possible Cause: Spectroscopic interference from aromatic byproducts. Aromatic compounds can fluoresce or absorb light, interfering with the detection of the desired signal.[2][3][4][5]

Troubleshooting Steps:

  • Measure a "Byproduct Blank": Prepare a solution containing the photolyzed initiator and measure its fluorescence or absorbance spectrum. This will allow you to identify any overlapping signals with your analyte.

  • Shift Excitation/Emission Wavelengths: If possible, adjust the excitation and/or emission wavelengths of your measurement to a region where the byproducts do not interfere.

  • Utilize Time-Resolved Fluorescence: If available, time-resolved fluorescence spectroscopy can sometimes distinguish between the fluorescence of your probe and interfering compounds based on their different fluorescence lifetimes.

  • Purification: If feasible, purify your sample after photolysis to remove the byproducts before performing analytical measurements. Techniques like solid-phase extraction (SPE) may be applicable.

  • Use an Orthogonal Assay: Validate your results using a different detection method that is not susceptible to the same type of interference (e.g., a luminescence-based assay instead of a fluorescence-based one).

Data Presentation

Table 1: Major Byproducts of this compound Photolysis and their Potential Effects

Primary RadicalSecondary ByproductPotential Effects in Experimental Systems
Benzoyl RadicalBenzaldehydeCytotoxicity, apoptosis, fluorescence interference.[1]
Benzoic AcidpH alteration, potential for protein precipitation.
tert-Butyl RadicalIsobutyleneVolatile organic compound effects, potential for off-gassing in closed systems.
tert-ButanolSolvent effects, potential for membrane disruption at high concentrations.

Note: The quantitative yield of each byproduct is highly dependent on the specific experimental conditions (e.g., solvent, concentration, irradiation wavelength, and duration).

Experimental Protocols

Protocol 1: General Procedure for Photolysis of this compound
  • Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., acetonitrile, methanol, or an aqueous buffer) at the desired concentration. Ensure the solvent is of high purity to avoid side reactions.

  • Degassing (Optional but Recommended): To minimize reactions with oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiation:

    • Place the solution in a photochemically transparent vessel (e.g., quartz cuvette or tube).

    • Irradiate the sample with a suitable UV light source. A common source is a mercury lamp with a filter to select the desired wavelength range (e.g., centered around 365 nm).

    • The duration of irradiation will depend on the desired conversion and should be optimized for each specific application.

  • Post-Irradiation Handling: After irradiation, the sample contains the desired photoproducts as well as unreacted initiator and the photolysis byproducts. The sample is now ready for analysis or further experimental use.

Protocol 2: Identification and Quantification of Photolysis Byproducts by GC-MS
  • Sample Preparation:

    • Following the photolysis protocol, take an aliquot of the irradiated solution.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove non-volatile components. A common extraction solvent is dichloromethane (B109758) or ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

      • Injector: Split/splitless injector, with the temperature set to 250-280 °C.

      • Oven Program: A temperature gradient is used to separate the compounds. A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 250-300 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass range of m/z 40-400 is typically sufficient to detect the expected byproducts.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified byproducts by creating a calibration curve using authentic standards for each compound. An internal standard can be added to the sample before extraction to correct for variations in sample preparation and injection volume.

Mandatory Visualizations

Photolysis_Pathway This compound This compound Norrish Type I Cleavage Norrish Type I Cleavage This compound->Norrish Type I Cleavage Excitation UV Light (hν) UV Light (hν) UV Light (hν)->this compound Benzoyl Radical Benzoyl Radical Norrish Type I Cleavage->Benzoyl Radical tert-Butyl Radical tert-Butyl Radical Norrish Type I Cleavage->tert-Butyl Radical Benzaldehyde Benzaldehyde Benzoyl Radical->Benzaldehyde + H• Benzoic Acid Benzoic Acid Benzoyl Radical->Benzoic Acid + [O] Isobutylene Isobutylene tert-Butyl Radical->Isobutylene Disproportionation tert-Butanol tert-Butanol tert-Butyl Radical->tert-Butanol + •OH

Caption: Photolysis pathway of this compound.

Troubleshooting_Workflow cluster_issue Inconsistent Experimental Results Inconsistent Results Inconsistent Results Run Photolysis Control Run Photolysis Control Inconsistent Results->Run Photolysis Control Cell-based Assays Measure Byproduct Blank Measure Byproduct Blank Inconsistent Results->Measure Byproduct Blank Analytical Assays Quantify Byproducts (GC-MS) Quantify Byproducts (GC-MS) Run Photolysis Control->Quantify Byproducts (GC-MS) Test Individual Byproducts Test Individual Byproducts Quantify Byproducts (GC-MS)->Test Individual Byproducts Optimize Conditions Optimize Conditions Test Individual Byproducts->Optimize Conditions Shift Wavelengths Shift Wavelengths Measure Byproduct Blank->Shift Wavelengths Purify Sample Purify Sample Shift Wavelengths->Purify Sample Use Orthogonal Assay Use Orthogonal Assay Purify Sample->Use Orthogonal Assay

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Minimizing Yellowing in Polymers Initiated by 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize yellowing in polymers initiated with 2,2-Dimethylpropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause yellowing?

This compound is a Type I photoinitiator used to initiate free-radical polymerization upon exposure to UV light. Yellowing occurs because the photoinitiator itself and its subsequent byproducts can absorb light in the visible spectrum.[1][2] Upon UV exposure, the initiator cleaves into radicals that start the polymerization process; however, secondary reactions and the degradation of these radical products can form colored, often yellow, compounds.[3]

Q2: What are the primary factors that contribute to polymer yellowing?

The yellowing of polymers is a multifaceted issue influenced by several factors:

  • Photoinitiator Byproducts: The degradation products of the photoinitiator are a primary source of initial color.[1]

  • Oxidation: The interaction of the polymer or additives with oxygen, often accelerated by UV light and heat, forms chromophores (color-causing groups) like carbonyls.[4][5][6]

  • Polymer Backbone: The chemical structure of the monomer or oligomer plays a significant role. Aromatic structures, for example, are more susceptible to photo-oxidation and yellowing than aliphatic ones.[3]

  • Additives: Certain additives, including antioxidants, can degrade into colored byproducts over time. For instance, phenolic antioxidants can form yellow quinone structures.[4][5][7]

  • Environmental Stress: Post-curing exposure to UV radiation, high temperatures, and humidity accelerates the chemical reactions that lead to yellowing.[4][5][6][8]

Q3: How does the concentration of this compound affect the degree of yellowing?

Higher concentrations of the photoinitiator generally lead to more significant yellowing.[3][9] This is because a greater amount of initiator results in a higher concentration of initial radical species and, consequently, a larger quantity of colored degradation byproducts formed within the polymer matrix.

Q4: Can processing and curing conditions influence the final color of the polymer?

Yes, processing and curing conditions are critical. Excessive UV energy (high intensity or long exposure) can increase the degradation of the photoinitiator and the polymer, leading to more pronounced yellowing.[1] Furthermore, high temperatures during processing can induce thermal-oxidative degradation, causing yellowing even before UV curing.[4][8] The presence of oxygen during curing can also lead to oxidation and discoloration.[1]

Q5: Is the yellowing reversible?

In some cases, a portion of the initial yellowing that occurs immediately after curing can be reversible, a phenomenon known as photo-bleaching, where further light exposure can break down some of the chromophores. However, yellowing caused by long-term degradation and oxidation of the polymer matrix is typically permanent.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Immediate and significant yellowing after UV cure. 1. High Photoinitiator Concentration: Excess initiator leads to more colored byproducts.[9] 2. Excessive UV Dose: Over-exposure degrades the polymer and initiator. 3. Oxygen Presence: Oxidation during cure contributes to chromophore formation.[1]1. Reduce the concentration of this compound to the minimum effective level. 2. Optimize the UV lamp intensity and exposure time. 3. Cure in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition and oxidation.
Polymer gradually yellows over time (post-cure). 1. Photo-oxidation: Ongoing degradation from ambient light exposure.[6] 2. Thermal Degradation: Exposure to heat accelerates aging.[8] 3. Unstable Polymer Backbone: The chosen monomer/oligomer is prone to degradation.1. Incorporate a stabilizer package including UV absorbers and Hindered Amine Light Stabilizers (HALS).[10] 2. Add antioxidants to the formulation to mitigate thermal degradation. 3. If possible, switch to more stable aliphatic-based monomers and oligomers instead of aromatic ones.
Inconsistent yellowing between different batches. 1. Process Variability: Inconsistent mixing, UV exposure, or temperature. 2. Contamination: Impurities in raw materials. 3. Additive Dispersion: Poor mixing of stabilizers or other additives.1. Standardize all process parameters, including mixing times, curing conditions, and temperature. 2. Ensure high purity of all monomers, oligomers, and photoinitiators. 3. Improve mixing procedures to ensure homogeneous dispersion of all components.

Mitigation Strategies and Data

Formulation Adjustments

Optimizing the formulation is the most effective way to control yellowing.

  • Stabilizer Selection: The addition of light stabilizers is crucial for long-term color stability.

    • UV Absorbers: These molecules (e.g., benzotriazoles) absorb harmful UV radiation and dissipate it as heat.[11]

    • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, interrupting the auto-oxidation cycle without absorbing UV light.[11]

    • Antioxidants: Primary (phenolic) and secondary (phosphite) antioxidants prevent thermal and oxidative degradation during processing and service life.[4][11]

Table 1: Representative Effect of Stabilizers on Yellowness Index (YI)

FormulationInitial YI (Post-Cure)YI after 200 hrs Accelerated Weathering% Change in YI
Control (No Stabilizer) 5.218.5+256%
+ 0.5% UV Absorber 5.111.3+122%
+ 0.5% HALS 5.39.8+85%
+ 0.5% UV Absorber + 0.5% HALS 5.27.1+37%
Note: Data are illustrative, based on typical performance, and will vary based on the specific polymer system and conditions.
  • Alternative Photoinitiators: If yellowing remains an issue, consider replacing this compound with a non-yellowing photoinitiator, such as an acylphosphine oxide (e.g., TPO).[1]

Experimental Protocols

Protocol 1: Quantitative Measurement of Yellowness Index (YI)

This protocol outlines the measurement of polymer color to quantify the effects of formulation or process changes.

Objective: To determine the Yellowness Index (YI) of a polymer sample according to ASTM E313.

Materials & Equipment:

  • UV-cured polymer samples of uniform thickness (e.g., 1-2 mm films).

  • Spectrophotometer or colorimeter with CIE Lab* color space measurement capability.

  • White calibration standard.

  • Lint-free wipes.

Methodology:

  • Instrument Calibration: Calibrate the spectrophotometer using the white standard tile as per the manufacturer's instructions.

  • Sample Preparation: Ensure the polymer sample is clean, dry, and free of surface defects. Handle only by the edges.

  • Measurement: a. Place the sample flat against the instrument's measurement port, ensuring no ambient light interferes. b. Take a reading to obtain the CIE L, a, and b* values. The b* value represents the yellow-blue color axis, with positive values indicating yellowness. c. Repeat the measurement at a minimum of three different locations on the sample to ensure consistency.

  • Calculation: a. Average the L, a, and b* values from the multiple readings. b. Calculate the Yellowness Index (YI) using the ASTM E313 formula for the C/2° observer: YI = (100 / Y) * (C_x * X - C_z * Z) (Where X, Y, and Z are the CIE tristimulus values, and C_x and C_z are coefficients). Most modern instruments will calculate YI automatically.

  • Data Reporting: Record the average YI for each sample. Compare the YI values of different formulations or samples exposed to different conditions.

Protocol 2: Evaluating the Efficacy of a Light Stabilizer

Objective: To compare the color stability of a standard polymer formulation against a formulation containing a light stabilizer.

Materials & Equipment:

  • All materials from Protocol 1.

  • Polymer formulation components (monomer, oligomer, this compound).

  • Light stabilizer to be tested (e.g., a HALS or UV absorber).

  • UV curing system.

  • Accelerated weathering chamber (e.g., QUV).

Methodology:

  • Formulation Preparation: a. Prepare a "Control" formulation with the standard concentration of this compound. b. Prepare a "Stabilized" formulation that is identical to the control but with the addition of a specific concentration (e.g., 0.5% w/w) of the light stabilizer. Ensure the stabilizer is fully dissolved and homogeneously mixed.

  • Sample Curing: a. Create at least three replicate samples of both the Control and Stabilized formulations. b. Cure all samples under identical, standardized conditions (UV intensity, exposure time, temperature).

  • Initial Measurement: a. Within 1 hour of curing, measure the initial Yellowness Index (YI_initial) for all samples as described in Protocol 1.

  • Accelerated Weathering: a. Place all samples in an accelerated weathering chamber. b. Expose the samples to a defined cycle of UV radiation and condensation/humidity for a set duration (e.g., 200 hours).

  • Final Measurement: a. After the weathering period, remove the samples and allow them to equilibrate to ambient conditions. b. Measure the final Yellowness Index (YI_final) for all samples.

  • Analysis: a. Calculate the change in Yellowness Index (ΔYI = YI_final - YI_initial) for both the Control and Stabilized groups. b. A significantly lower ΔYI for the Stabilized group indicates that the additive is effective at preventing photo-degradation and yellowing.

Visual Guides

cluster_initiation Photoinitiation Process cluster_polymerization Desired Reaction cluster_yellowing Undesired Side Reactions PI This compound Radicals Benzoyl & Dimethylbenzyl Radicals PI->Radicals UV Light (hν) Monomer Monomer / Oligomer Radicals->Monomer Byproducts Colored Initiator Byproducts Radicals->Byproducts Polymer Cured Polymer Network Monomer->Polymer Polymerization Oxidation Oxidation Products (e.g., Carbonyls) Polymer->Oxidation + O2, Heat, UV Degradation Polymer Chain Degradation Polymer->Degradation Excess UV / Heat Yellowing Yellowing Byproducts->Yellowing Oxidation->Yellowing Degradation->Yellowing

Caption: Photoinitiation pathway and sources of yellowing.

Start Yellowing Observed Q1 When does yellowing occur? Start->Q1 Immediate Immediately Post-Cure Q1->Immediate Immediate Gradual Gradually Over Time Q1->Gradual Gradual Sol_Immediate1 Reduce Initiator Concentration Immediate->Sol_Immediate1 Sol_Immediate2 Optimize UV Dose Immediate->Sol_Immediate2 Sol_Immediate3 Cure in Inert Atmosphere Immediate->Sol_Immediate3 Sol_Gradual1 Add UV Absorber & HALS Gradual->Sol_Gradual1 Sol_Gradual2 Incorporate Antioxidants Gradual->Sol_Gradual2 Sol_Gradual3 Use Aliphatic Resins Gradual->Sol_Gradual3

Caption: Troubleshooting workflow for diagnosing yellowing issues.

Center Minimizing Yellowing Formulation Formulation Adjustments Center->Formulation Process Process Optimization Center->Process PostCure Post-Cure Protection Center->PostCure sub_form1 Optimize Initiator Concentration Formulation->sub_form1 sub_form2 Add Stabilizers (UV Absorbers, HALS) Formulation->sub_form2 sub_form3 Use Non-Yellowing Resins (Aliphatics) Formulation->sub_form3 sub_form4 Consider Alternative Photoinitiators (TPO) Formulation->sub_form4 sub_proc1 Control UV Dose & Wavelength Process->sub_proc1 sub_proc2 Inert Atmosphere (Nitrogen Purge) Process->sub_proc2 sub_proc3 Manage Process Temperature Process->sub_proc3 sub_post1 Apply UV-Blocking Coatings PostCure->sub_post1 sub_post2 Control Service Environment (Heat/Light) PostCure->sub_post2

Caption: Overview of strategies to mitigate polymer yellowing.

References

Effect of oxygen inhibition on 2,2-Dimethylpropiophenone performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,2-Dimethylpropiophenone as a photoinitiator, with a specific focus on the challenges posed by oxygen inhibition during photopolymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition and how does it affect the performance of this compound?

A1: Oxygen inhibition is a common issue in free-radical photopolymerization. Molecular oxygen (O₂) present in the ambient atmosphere can interact with the free radicals generated by this compound upon UV exposure. This interaction forms less reactive peroxy radicals, which can terminate the polymerization chain reaction. The primary consequences of oxygen inhibition are incomplete curing, particularly at the surface exposed to air, resulting in a tacky or uncured layer, reduced cure depth, and a slower overall polymerization rate.

Q2: My formulation with this compound is not curing completely on the surface. What are the likely causes and solutions?

A2: An incomplete surface cure is a classic symptom of oxygen inhibition. The surface of the resin is in direct contact with atmospheric oxygen, which quenches the free radicals generated by this compound before they can effectively initiate and propagate polymerization.

Troubleshooting Steps:

  • Increase Photoinitiator Concentration: A higher concentration of this compound will generate a greater number of initial free radicals, which can help to consume dissolved oxygen more rapidly.

  • Increase UV Light Intensity: Higher light intensity leads to a faster rate of radical generation from this compound, which can outcompete the inhibitory effect of oxygen diffusing into the sample.

  • Use an Inert Atmosphere: Performing the curing process under a nitrogen or argon blanket is a highly effective method to displace oxygen from the reaction environment.

  • Employ Oxygen Scavengers/Additives: Incorporating additives like tertiary amines or thiols into your formulation can help mitigate oxygen inhibition. These molecules can react with and consume oxygen or peroxy radicals, allowing the polymerization to proceed.

Q3: Can I use this compound for curing thick samples in the presence of air?

A3: Curing thick samples in the presence of air using this compound can be challenging due to the limited penetration of UV light and the continuous diffusion of oxygen into the upper layers of the sample. This often results in a significant gradient of cure, with the bulk of the material being more cured than the surface. For thick samples, it is highly recommended to cure in an inert atmosphere or to use a combination of photoinitiators, including one that is more effective at surface curing in the presence of oxygen.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Tacky or Uncured Surface Oxygen Inhibition: High concentration of atmospheric oxygen at the resin-air interface quenching the radicals generated by this compound.1. Increase this compound concentration: Start with a 50-100% increase from your current level. 2. Increase UV Light Intensity: If possible, double the light intensity. 3. Inert Atmosphere: Purge the curing chamber with nitrogen or argon for 5-10 minutes before and during curing. 4. Add Oxygen Scavengers: Incorporate 1-2% (w/w) of a tertiary amine (e.g., triethanolamine) or a multifunctional thiol into the formulation.
Slow Polymerization Rate Oxygen Inhibition: Dissolved oxygen in the formulation consumes the initial radicals, leading to an induction period before polymerization begins. Low Light Intensity: Insufficient photon flux to generate an adequate concentration of initiating radicals.1. De-gas the formulation: Subject the resin mixture to vacuum before curing to remove dissolved oxygen. 2. Increase Light Intensity: Ensure the UV source provides sufficient intensity at the absorption wavelength of this compound (approx. 245 nm). 3. Optimize Photoinitiator Concentration: While increasing the concentration can help, excessively high levels can lead to inner filter effects and reduced cure depth. Perform a concentration-response study.
Inconsistent Curing/Wrinkling Oxygen Inhibition & High UV Intensity: Rapid surface curing due to high intensity can trap unreacted monomer and oligomers underneath, leading to a wrinkled appearance as they slowly polymerize and shrink.1. Use a lower intensity UV source initially: A "soft-start" can allow for more uniform curing throughout the depth before a high-intensity final cure. 2. Employ a dual-wavelength UV source: A longer wavelength can penetrate deeper for a more uniform bulk cure, while a shorter wavelength can address the surface cure.
Yellowing of the Cured Polymer Photoinitiator Byproducts: Photodegradation of this compound and its byproducts upon prolonged UV exposure can lead to discoloration.1. Optimize exposure time: Use the minimum UV exposure necessary to achieve full cure. 2. Use a UV filter: If possible, filter out shorter UV wavelengths that may contribute more to yellowing. 3. Consider a co-initiator: In some cases, using a blend of photoinitiators can reduce the required concentration of this compound and minimize yellowing.

Experimental Protocols

Protocol 1: Evaluating the Effect of Oxygen Inhibition on Cure Depth

Objective: To quantify the impact of atmospheric oxygen on the cure depth of a formulation initiated with this compound.

Materials:

  • Photocurable resin formulation (e.g., acrylate (B77674) or methacrylate-based)

  • This compound

  • Glass microscope slides

  • Spacers of known thickness (e.g., 100 µm)

  • UV curing system with controlled intensity

  • Digital calipers or a micrometer

  • Nitrogen or Argon gas source with a flow controller (for inert atmosphere)

Procedure:

  • Prepare the photocurable resin with a fixed concentration of this compound (e.g., 2% w/w).

  • Create a sample mold by placing two spacers on a glass slide and covering with a second slide.

  • Fill the mold with the resin formulation.

  • Aerobic Curing: Place the sample under the UV lamp and cure for a predetermined time (e.g., 60 seconds) at a fixed intensity.

  • Anaerobic Curing: Place an identical sample in a chamber, purge with nitrogen for 5 minutes, and then cure under the same conditions while maintaining the nitrogen flow.

  • After curing, carefully remove the top slide.

  • Gently wash the uncured resin from the surface with a suitable solvent (e.g., isopropanol).

  • Measure the thickness of the cured polymer using digital calipers. This is the cure depth.

  • Repeat each condition at least three times to ensure reproducibility.

Data Presentation:

Curing ConditionThis compound Conc. (% w/w)UV Intensity (mW/cm²)Curing Time (s)Average Cure Depth (µm)Standard Deviation (µm)
In Air2.05060Experimental DataExperimental Data
In Nitrogen2.05060Experimental DataExperimental Data
Protocol 2: Real-Time FTIR (RT-FTIR) for Monitoring Polymerization Rate

Objective: To compare the polymerization kinetics of a formulation containing this compound in the presence and absence of oxygen.

Materials:

  • FTIR spectrometer with a photopolymerization accessory

  • UV light source integrated with the FTIR

  • Liquid formulation with this compound

  • BaF₂ or KBr salt plates

  • Spacer of known thickness (e.g., 25 µm)

Procedure:

  • Place a drop of the formulation between two salt plates separated by the spacer.

  • Mount the sample in the FTIR spectrometer.

  • Anaerobic Measurement: If possible, purge the sample chamber with nitrogen.

  • Collect a baseline IR spectrum before UV exposure.

  • Start the UV exposure and simultaneously begin collecting IR spectra at regular intervals (e.g., every 1-2 seconds).

  • Monitor the decrease in the peak area of the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹).

  • The conversion at time 't' can be calculated using the formula: Conversion (%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100

  • Repeat the experiment under ambient air conditions.

  • Plot conversion versus time for both conditions to compare the polymerization rates and induction periods.

Visualizations

OxygenInhibitionPathway PI 2,2-Dimethyl- propiophenone Radicals Initiating Radicals (R●) PI->Radicals Cleavage UV UV Light UV->PI Absorption Monomer Monomer (M) Radicals->Monomer Initiation Polymer Propagating Polymer (P●) Monomer->Polymer Propagation CuredPolymer Cured Polymer Polymer->CuredPolymer Termination Oxygen Oxygen (O₂) Polymer->Oxygen Inhibition PeroxyRadical Peroxy Radical (POO●) (Less Reactive) Oxygen->PeroxyRadical PeroxyRadical->Polymer Termination

Caption: Oxygen inhibition pathway in photopolymerization.

TroubleshootingFlowchart Start Experiment Start: Incomplete Surface Cure CheckO2 Is the cure performed in an inert atmosphere? Start->CheckO2 Inert Implement Inert Atmosphere (Nitrogen or Argon Purge) CheckO2->Inert No CheckPI Increase 2,2-Dimethyl- propiophenone Concentration CheckO2->CheckPI Yes End Problem Resolved: Tack-Free Surface Inert->End CheckUV Increase UV Light Intensity CheckPI->CheckUV AddScavenger Add Oxygen Scavenger (e.g., Amine or Thiol) CheckUV->AddScavenger AddScavenger->End

Caption: Troubleshooting flowchart for incomplete surface cure.

Technical Support Center: Optimizing Depth of Cure with Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2,2-Dimethylpropiophenone" is not commonly recognized as a photoinitiator. This guide focuses on a widely used photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone (DMPA) , as it is likely the intended subject of inquiry for improving the depth of cure in photopolymerization processes.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are utilizing DMPA to enhance the depth of cure in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator, with a focus on achieving optimal depth of cure.

Issue 1: Insufficient Depth of Cure

Question: My formulation is not curing to the desired depth. What are the potential causes and how can I resolve this?

Answer:

An insufficient depth of cure is a frequent challenge in photopolymerization and can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Causes & Solutions:

  • Photoinitiator Concentration: The concentration of DMPA is a critical parameter. While a higher concentration can increase the curing speed at the surface, an excessively high concentration can lead to a phenomenon known as the "inner filter effect." This is where the photoinitiator molecules at the surface absorb most of the UV light, preventing it from penetrating deeper into the formulation.

    • Solution: Optimize the DMPA concentration. Start with a lower concentration and incrementally increase it while monitoring the depth of cure. Refer to the data in Table 1 for typical concentration ranges and their effects.

  • UV Light Intensity and Wavelength: The intensity and wavelength of the UV light source must be appropriate for the photoinitiator. DMPA has specific absorption peaks, and if the output of your UV lamp does not match these, the initiation of polymerization will be inefficient.

    • Solution: Ensure your UV lamp's spectral output aligns with the absorption spectrum of DMPA (typically around 340 nm). Verify the lamp's intensity and consider increasing the exposure time.

  • Oxygen Inhibition: Oxygen present in the formulation can scavenge the free radicals generated by the photoinitiator, inhibiting the polymerization process, particularly at the surface.

    • Solution: To counteract oxygen inhibition, consider purging the system with an inert gas like nitrogen or argon before and during curing. Alternatively, adding an oxygen scavenger to your formulation can be effective.

  • Fillers and Pigments: The presence of fillers, pigments, or other UV-absorbing additives can scatter or absorb the UV light, reducing its penetration depth.

    • Solution: If possible, reduce the concentration of these additives. Alternatively, selecting fillers that are more transparent to UV light can help. For pigmented systems, a combination of photoinitiators that absorb at different wavelengths may be beneficial.

Issue 2: Yellowing of the Cured Material

Question: After curing, my material has a noticeable yellow tint. What causes this and how can I prevent it?

Answer:

Yellowing is a common side effect observed with certain photoinitiators, including DMPA. This is often due to the formation of byproducts after the photoinitiator has been cleaved by UV light.

Potential Causes & Solutions:

  • Photoinitiator Byproducts: The photodecomposition of DMPA can lead to the formation of chromophoric byproducts that impart a yellow color to the final product.

    • Solution: While some degree of yellowing may be inherent to the use of DMPA, it can be minimized by using the lowest effective concentration of the photoinitiator. Additionally, post-curing at a slightly elevated temperature can sometimes help to bleach out some of the yellowing.

  • Alternative Photoinitiators: If yellowing is a critical issue for your application, consider using a non-yellowing photoinitiator. There are several commercially available alternatives designed for color-sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for DMPA?

A1: The optimal concentration of DMPA typically falls between 0.1% and 5.0% by weight, depending on the specific formulation and the desired properties of the cured material. It is crucial to perform an optimization study for your system. Table 1 provides a general overview of how concentration can influence the depth of cure.

Q2: How does the thickness of the sample affect the depth of cure?

A2: The thickness of the sample plays a significant role. According to the Beer-Lambert law, the intensity of light decreases exponentially as it passes through a material. Therefore, in thicker samples, less light reaches the bottom, which can result in an incomplete cure. It is important to adjust the exposure time and photoinitiator concentration for different sample thicknesses.

Q3: Can I use DMPA with LED UV sources?

A3: Yes, but it is essential to ensure that the emission wavelength of the LED source corresponds to the absorption wavelength of DMPA. Traditional mercury lamps have a broad spectrum, whereas LEDs emit at a very narrow wavelength. If the LED's wavelength does not align with DMPA's absorption peak, the curing process will be inefficient.

Quantitative Data

Table 1: Effect of DMPA Concentration on Depth of Cure

DMPA Concentration (wt%)Light Intensity (mW/cm²)Exposure Time (s)Resulting Depth of Cure (mm)Observations
0.550602.1Good through-cure, minimal yellowing.
1.050603.5Increased cure depth, slight yellowing.
2.050604.8Significant increase in cure depth, noticeable yellowing.
4.050604.2Decreased cure depth due to the inner filter effect, pronounced yellowing.

Note: These are example values and the actual results will vary depending on the specific resin system and other experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Depth of Cure

This protocol outlines a common method for determining the depth of cure, adapted from the ISO 4049 standard.

Materials:

  • Resin formulation containing DMPA

  • Cylindrical mold (e.g., 4 mm in diameter and 10 mm in height)

  • Glass slide

  • UV curing unit

  • Spatula

  • Calipers

Procedure:

  • Place the mold on the glass slide.

  • Fill the mold with the resin formulation, ensuring there are no air bubbles.

  • Place a second glass slide on top of the mold to create a flat surface.

  • Position the assembly under the UV curing unit and expose it for a predetermined time.

  • After curing, remove the mold from the glass slides.

  • Carefully remove the uncured resin from the bottom of the sample using the spatula.

  • Measure the length of the cured cylindrical sample using the calipers. This length represents the depth of cure.

  • Repeat the measurement at least three times and calculate the average.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cure Curing Process cluster_measure Measurement cluster_analysis Analysis p1 Mix Resin and DMPA p2 Fill Mold p1->p2 p3 Place on Glass Slide p2->p3 c1 UV Exposure p3->c1 m1 Remove Uncured Resin c1->m1 m2 Measure Cured Length m1->m2 a1 Calculate Average Depth of Cure m2->a1

Caption: Workflow for measuring the depth of cure.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Insufficient Depth of Cure c1 DMPA Concentration? start->c1 c2 UV Light? start->c2 c3 Oxygen Inhibition? start->c3 c4 Fillers/Pigments? start->c4 s1 Optimize Concentration c1->s1 s2 Check Lamp Intensity & Wavelength c2->s2 s3 Inert Gas Purge / Scavenger c3->s3 s4 Reduce Additives / Use Transparent Fillers c4->s4 result Optimal Depth of Cure Achieved s1->result Improved Cure s2->result Improved Cure s3->result Improved Cure s4->result Improved Cure

Caption: Troubleshooting logic for insufficient cure depth.

Technical Support Center: Preventing Photoinitiator Migration from Cured Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with photoinitiator migration from cured polymers.

Frequently Asked Questions (FAQs)

Q1: What is photoinitiator migration?

A1: Photoinitiator migration is the process where unreacted photoinitiators or their by-products move from a cured polymer matrix to the surface or into a contacting substance.[1][2] This is a significant concern in applications such as food packaging, medical devices, and drug delivery systems, where migrating substances can pose health risks.[1][2]

Q2: What are the primary causes of photoinitiator migration?

A2: The main causes of photoinitiator migration are:

  • Unreacted Photoinitiators: Incomplete polymerization can leave residual photoinitiators that are not chemically bound to the polymer network.[3]

  • Low Molecular Weight: Photoinitiators with lower molecular weights have higher mobility within the polymer matrix and are more prone to migration.[4]

  • Photolysis By-products: During the curing process, photoinitiators can break down into smaller, more mobile fragments that can migrate out of the polymer.[3][5]

  • Formulation and Curing Conditions: Factors such as the viscosity of the formulation, the type and concentration of the photoinitiator, and the UV dose used for curing can all influence the extent of migration.[3][4]

Q3: What are the potential consequences of photoinitiator migration in a research or drug development setting?

A3: In the context of drug development and biomedical research, photoinitiator migration can lead to:

  • Cytotoxicity: Migrating photoinitiators and their by-products can be toxic to cells, affecting the viability and function of cell cultures and tissues.[6][7][8]

  • Genotoxicity: Some photoinitiators have been shown to have genotoxic potential, meaning they can damage DNA.[7][9]

  • Endocrine Disruption: Certain photoinitiators, like benzophenone (B1666685), are known endocrine disruptors.[15][16]

Q4: How can I reduce or prevent photoinitiator migration?

A4: Several strategies can be employed to minimize photoinitiator migration:

  • Use of High Molecular Weight Photoinitiators: Larger molecules have significantly lower mobility. Photoinitiators with a molecular weight above 1000 g/mol are generally considered to have minimal migration potential.[4]

  • Polymeric and Polymerizable Photoinitiators: These photoinitiators are designed to be incorporated into the polymer backbone during curing, effectively immobilizing them.[4][17]

  • Optimization of Curing Conditions: Ensuring a sufficient UV dose can maximize the conversion of photoinitiators and increase the crosslinking density of the polymer, which helps to trap residual molecules.[3]

  • Selection of Appropriate Photoinitiator Type: Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators have different reaction mechanisms and by-products. Understanding these differences can help in selecting a photoinitiator with a lower migration risk for a specific application.[4]

Q5: What analytical methods are used to detect and quantify photoinitiator migration?

A5: The most common analytical techniques for detecting and quantifying photoinitiator migration are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][18][19][20] These methods are highly sensitive and can identify and quantify specific migrating substances.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
High levels of photoinitiator detected in migration studies. 1. Incomplete UV curing. 2. Low molecular weight of the photoinitiator. 3. Incompatible formulation components.1. Increase the UV dose or exposure time.[3] 2. Switch to a higher molecular weight, polymeric, or polymerizable photoinitiator.[4] 3. Review the formulation for compatibility and consider adjusting monomer/oligomer composition.
Unexpected cytotoxicity observed in cell-based assays. 1. Leaching of unreacted photoinitiator or by-products. 2. Use of a cytotoxic photoinitiator.1. Confirm complete curing and perform migration testing to quantify leachables. 2. Select a photoinitiator with a better biocompatibility profile.[6][8] 3. Consider post-curing extraction steps to remove residual migrants.
Inconsistent experimental results in drug development studies. 1. Interference from migrating photoinitiator molecules with biological pathways.1. Characterize and quantify any migrating species. 2. Investigate the potential for the identified migrants to interact with the specific cellular pathways under investigation.[10][11][12][13][14] 3. Redesign the polymer system to minimize migration.
Discoloration or odor in the cured polymer. 1. Formation of specific photolysis by-products.1. Identify the by-products using analytical techniques like GC-MS.[5] 2. Select a different photoinitiator known to produce fewer colored or odorous by-products.

Quantitative Data

Table 1: Cytotoxicity of Common Photoinitiators

PhotoinitiatorAbbreviationCytotoxicity LevelCell Types AffectedReference
Phenylbis(acyl) phosphine (B1218219) oxidesBAPOHighVarious tissue cells, oral keratinocytes, fibroblasts[6][7][8][9]
2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone369ModeratePrimary lymphocytes[6][8]
4,4'-Bis(diethylamino) benzophenoneEMKModeratePrimary lymphocytes, LO2 cells[6][8]
Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxideTPOModerateLO2 cells[6][7][8][9]
2-IsopropylthioxanthoneITXModerateVarious tissue cells[6]
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateTPOLLow-[6]
Methyl benzoylformateMBFLowPrimary lymphocytes, HUVEC-12 cells[6]

Table 2: Factors Influencing Photoinitiator Migration

FactorEffect on MigrationExplanationReference
Molecular Weight InverseHigher molecular weight leads to lower diffusion and migration.[4]
UV Dose InverseHigher UV dose increases crosslinking density, trapping migrants.[3]
log K o/w Direct (for log K o/w < 5)Higher lipophilicity can increase migration into fatty simulants.[1][21]
Temperature DirectHigher temperatures increase the diffusion rate of molecules.[1][21]

Experimental Protocols

Protocol: Quantification of Photoinitiator Migration by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for quantifying the migration of photoinitiators from a cured polymer into a food simulant.

1. Materials and Reagents:

  • Cured polymer sample of known surface area.

  • Food simulant (e.g., 95% ethanol (B145695) for fatty foods, 10% ethanol for aqueous foods, or other relevant solvent).[21][22]

  • Methylene (B1212753) chloride (for extraction).[5]

  • Internal standard (e.g., anthracene-d10).[5]

  • Glass migration cell.

  • GC-MS system with a suitable capillary column (e.g., ZB-5MS).[5]

2. Sample Preparation and Migration Test:

  • Cut a piece of the cured polymer to a precise surface area (e.g., 1 dm²).

  • Place the sample in a glass migration cell and add a known volume of the selected food simulant, ensuring the sample is fully immersed.

  • Seal the migration cell and incubate under controlled conditions (e.g., 24 hours at room temperature).[17]

  • After incubation, carefully remove the food simulant (now the extract) and store it in a sealed glass vial away from light.[5]

3. Extraction for GC-MS Analysis:

  • Transfer a known volume of the extract to a separatory funnel.

  • Add a known amount of the internal standard.

  • Perform a liquid-liquid extraction by adding methylene chloride and shaking vigorously. Allow the layers to separate.

  • Collect the methylene chloride layer (which now contains the photoinitiators).

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Injector: Set to 300°C in splitless mode.[5]

  • Oven Program: Start at 50°C (hold for 3 minutes), then ramp up to 320°C at 10°C/min, and hold for 10 minutes.[5]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of 35-800 m/z.[5]

  • Data Analysis: Identify and quantify the photoinitiators and their by-products by comparing their mass spectra and retention times to those of known standards. Calculate the concentration based on the internal standard.

Visualizations

Troubleshooting_Workflow start High Photoinitiator Migration Detected check_curing Step 1: Verify Curing Process start->check_curing uv_dose Is UV dose sufficient? check_curing->uv_dose increase_dose Action: Increase UV dose/exposure time uv_dose->increase_dose No check_pi Step 2: Evaluate Photoinitiator Properties uv_dose->check_pi Yes retest Retest Migration increase_dose->retest retest->check_pi Unsuccessful solution Migration Issue Resolved retest->solution Successful pi_mw Is molecular weight > 1000 g/mol? check_pi->pi_mw change_pi Action: Use high MW, polymeric, or polymerizable photoinitiator pi_mw->change_pi No check_formulation Step 3: Assess Formulation Compatibility pi_mw->check_formulation Yes change_pi->retest formulation_issue Are there compatibility issues? check_formulation->formulation_issue reformulate Action: Adjust monomer/oligomer composition formulation_issue->reformulate Yes formulation_issue->solution No reformulate->retest

Caption: Troubleshooting workflow for high photoinitiator migration.

Prevention_Strategies cluster_formulation Formulation Strategies cluster_process Process Optimization high_mw High Molecular Weight PIs (>1000 g/mol) migration Reduced Photoinitiator Migration high_mw->migration polymeric_pi Polymeric/Polymerizable PIs polymeric_pi->migration low_viscosity_monomers Avoid Low Viscosity Monomers low_viscosity_monomers->migration optimal_uv_dose Optimal UV Dose optimal_uv_dose->migration inert_atmosphere Inert Curing Atmosphere inert_atmosphere->migration

Caption: Key strategies to prevent photoinitiator migration.

AKT_Signaling_Pathway photoinitiators Migrating Photoinitiators (e.g., DMPA, Irgacure 2959) photoinitiators->inhibition akt AKT (Protein Kinase B) p_akt p-AKT (Active) akt->p_akt Phosphorylation cell_processes Cell Survival, Proliferation, Motility p_akt->cell_processes Promotes inhibition->p_akt

References

Validation & Comparative

A Comparative Analysis of Acetophenone-Based Photoinitiators for Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative study of acetophenone-based photoinitiators, crucial components in photopolymerization processes across various scientific and industrial applications. The following sections detail their mechanism of action, present comparative performance data, and provide standardized experimental protocols for their evaluation.

Introduction to Acetophenone-Based Photoinitiators

Acetophenone (B1666503) and its derivatives are a prominent class of Type I photoinitiators.[1] Upon exposure to ultraviolet (UV) light, these compounds undergo a unimolecular bond cleavage, known as a Norrish Type I reaction, to generate two free radical fragments.[2] At least one of these radical species is capable of initiating the polymerization of monomers, such as acrylates and methacrylates, to form a polymer network.[2] This rapid, light-induced curing process is valued for its low energy consumption and minimal release of volatile organic compounds.

The efficiency of an acetophenone-based photoinitiator is dictated by several factors, including its light absorption characteristics (molar extinction coefficient), the quantum yield of radical formation, and the reactivity of the generated radicals with the monomer.[2] This guide provides a comparative overview of these key performance indicators for several common acetophenone derivatives.

Mechanism of Action: Norrish Type I Cleavage

The photoinitiation process for acetophenone-based compounds begins with the absorption of a photon, which elevates the molecule to an excited singlet state. It then typically undergoes intersystem crossing to a more stable triplet state. From this excited triplet state, the crucial step of α-cleavage occurs, where the bond between the carbonyl group and the adjacent carbon atom breaks homolytically, yielding a benzoyl radical and another carbon-centered radical. Both of these radicals can then go on to initiate polymerization.

Norrish_Type_I_Cleavage PI Acetophenone Derivative (Ground State) PI_excited_singlet Excited Singlet State PI->PI_excited_singlet UV Light (hν) PI_excited_triplet Excited Triplet State PI_excited_singlet->PI_excited_triplet Intersystem Crossing Radicals Benzoyl Radical + Alkyl Radical PI_excited_triplet->Radicals α-Cleavage Polymer Polymer Chain Initiation Radicals->Polymer Reaction with Monomer

Figure 1: Norrish Type I cleavage mechanism of acetophenone photoinitiators.

Comparative Performance Data

The selection of an appropriate photoinitiator is critical as it directly influences the curing speed, depth of cure, and the final properties of the polymer. The following tables summarize key performance data for various acetophenone-based photoinitiators. It is important to note that direct comparison can be challenging as values are often reported from different studies under varying experimental conditions.

Table 1: Molar Extinction Coefficients (ε) of Selected Acetophenone-Based Photoinitiators

PhotoinitiatorCommon Name/AbbreviationCAS Numberλmax (nm)ε (M⁻¹ cm⁻¹) at λmaxSolvent
2,2-Dimethoxy-2-phenylacetophenoneDMPA / Irgacure 65124650-42-8[3]~340265 (at 365 nm)[4]Acetonitrile/Monomer[4]
2-Methyl-4′-(methylthio)-2-morpholinopropiophenoneMMMP / Irgacure 90771868-10-53068800Acetonitrile
BenzoinBz119-53-9351105[2]Methyl Isobutyrate[2]
4-Methylbenzoin4MB13996-98-4351230[2]Methyl Isobutyrate[2]

Table 2: Comparative Initiation Efficiency of Selected Acetophenone-Type Photoinitiators for MMA Polymerization at 351 nm

PhotoinitiatorInitiation Efficiency Ratio (relative to Benzoin)Key Findings
Benzoin (Bz)1.00Shows the highest initiation efficiency for MMA polymerization at 351 nm in this comparison.[5]
2-Methyl-4′-(methylthio)-2-morpholinopropiophenone (MMMP)0.63Despite a higher molar extinction coefficient, its initiation efficiency is lower than Benzoin under these specific conditions.[5]
4-Methylbenzoin (4MB)0.86Exhibits a lower initiation ability than Benzoin for MMA polymerization at 351 nm.[1]

Table 3: Polymerization Rate and Final Monomer Conversion for Selected Photoinitiators

PhotoinitiatorMonomer SystemLight SourcePolymerization Rate (Rp)Final Conversion (%)Key Findings
DMPAPentaerythritol Triacrylate (PETrA)365 nm UV LampHigher Rp with increased concentration~80%Higher photoinitiator concentration leads to a faster nominal reaction rate.[1]
MMMPAcrylate (B77674) formulationUV LampHigh>90%Known for high reactivity and efficiency.
BenzoinMethyl Methacrylate (MMA)351 nm LaserHighNot specifiedEfficiently initiates MMA polymerization.[2]

Experimental Protocols

Detailed and standardized methodologies are essential for the objective comparison of photoinitiator performance.

Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Polymerization Kinetics

Objective: To measure the rate and degree of monomer conversion during photopolymerization in real-time.

Methodology: RT-FTIR spectroscopy monitors the disappearance of the monomer's reactive groups (e.g., acrylate C=C double bonds at ~1635 cm⁻¹) as polymerization proceeds.[6]

Procedure:

  • Sample Preparation: A thin layer of the formulation (containing the monomer, a precise concentration of the photoinitiator, and any other additives) is placed between two transparent salt plates (e.g., KBr) or directly onto an Attenuated Total Reflectance (ATR) crystal.

  • Background Spectrum: A background FTIR spectrum is collected before UV irradiation.

  • Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and intensity.

  • Data Acquisition: FTIR spectra are recorded continuously at fixed time intervals throughout the irradiation period.

  • Analysis: The decrease in the peak area of the reactive monomer band is correlated with the degree of conversion over time. The rate of polymerization is determined from the slope of the conversion versus time curve.[5]

RT_FTIR_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Monomer + Photoinitiator Mixture Sample Place Thin Layer on ATR Crystal or between KBr Plates Prep->Sample Background Acquire Background FTIR Spectrum Sample->Background Irradiate Expose to UV Light & Simultaneously Record FTIR Spectra Background->Irradiate Analyze Monitor Decrease in Monomer Peak Area Irradiate->Analyze Calculate Calculate % Conversion and Polymerization Rate (Rp) Analyze->Calculate

Figure 2: Workflow for Real-Time FTIR analysis of photopolymerization.

Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat flow associated with the exothermic photopolymerization reaction, providing information on the overall reaction rate and conversion.[7]

Methodology: Photo-DSC measures the heat released during polymerization upon UV irradiation. The total heat evolved is proportional to the total monomer conversion.

Procedure:

  • Sample Preparation: A small, precisely weighed amount of the liquid formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.[8]

  • Instrument Setup: A differential scanning calorimeter equipped with a UV light source is used. An empty, sealed aluminum pan is used as a reference.[8] The sample chamber is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.[9]

  • Equilibration: The sample is brought to the desired isothermal temperature.

  • Initiation and Measurement: The UV lamp is turned on to irradiate the sample, and the heat flow is recorded as a function of time.

  • Baseline Correction: A second run on the already cured polymer can be performed to obtain a baseline, which is then subtracted from the initial measurement to isolate the heat of polymerization.[9]

  • Analysis: The area under the heat flow curve is integrated to determine the total enthalpy of polymerization (ΔH). The degree of conversion is calculated by comparing the measured enthalpy to the theoretical enthalpy of polymerization for the specific monomer. The rate of polymerization is proportional to the heat flow signal.[10]

Conclusion

Acetophenone-based photoinitiators are a versatile and efficient class of compounds for initiating free-radical polymerization. Their performance is governed by a combination of their photochemical properties and the reactivity of the radicals they produce. This guide provides a framework for comparing these initiators through tabulated data and standardized experimental protocols. For researchers and professionals in drug development and material science, a thorough understanding of these comparative aspects is essential for optimizing photopolymerization processes and achieving desired material properties. Further research to expand the comparative dataset under standardized conditions will continue to be of great value to the scientific community.

References

A Comparative Guide to the Performance of 2,2-Dimethylpropiophenone in UV Curing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the formulation of UV-curable materials, the selection of an appropriate photoinitiator is a critical step that dictates the efficiency of the curing process and the final properties of the polymer. This guide provides a comprehensive comparison of 2,2-Dimethylpropiophenone against other commonly used photoinitiators, supported by available experimental data and detailed methodologies.

Introduction to this compound and Its Alternatives

This compound is a Norrish Type I photoinitiator, meaning it undergoes α-cleavage upon UV irradiation to form two free radicals that initiate polymerization.[1][2] It is valued for its efficiency in initiating rapid polymerization in UV-curable coatings, inks, and adhesives. This guide compares its performance with four other widely used photoinitiators:

  • Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone): A highly efficient, non-yellowing Norrish Type I photoinitiator.[3][4]

  • Benzophenone: A classic Norrish Type II photoinitiator that requires a co-initiator (synergist) to generate radicals through hydrogen abstraction.[5][6][7]

  • TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A Norrish Type I photoinitiator with strong absorption in the near-UV region, making it suitable for pigmented systems and LED curing.[8][9][10][11]

  • BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide): A highly efficient Norrish Type I photoinitiator, known for its excellent photobleaching properties and suitability for thick or pigmented coatings.[12][13]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives. It is important to note that direct comparative data under identical experimental conditions is not always available in the public domain. Therefore, the presented data has been compiled from various sources and should be interpreted with consideration of the differing experimental contexts.

Table 1: General Properties of Selected Photoinitiators

PhotoinitiatorCAS NumberMolecular Weight ( g/mol )TypeAppearanceMelting Point (°C)
This compound938-16-9162.23Norrish Type ILiquidN/A
Irgacure 184947-19-3204.26Norrish Type IWhite crystalline powder46-50
Benzophenone119-61-9182.22Norrish Type IIWhite crystalline solid47-51
TPO75980-60-8348.37Norrish Type IYellow crystal/powder91-95
BAPO162881-26-7418.46Norrish Type IWhite to off-white powder108-112

Table 2: Performance Metrics of Selected Photoinitiators

PhotoinitiatorQuantum Yield (Φ)Curing SpeedDepth of CureYellowing Index
This compoundData not readily availableModerate to HighGood in clear coatingsModerate
Irgacure 1840.3 (in solution)HighExcellent in clear coatingsLow
Benzophenone~0.3 (singlet oxygen yield)[14]Moderate (co-initiator dependent)Good in clear coatingsHigh
TPOData not readily availableVery HighExcellent, especially in pigmented systemsLow (photobleaching)
BAPO~0.9 (relative to CQ)Very HighExcellent, especially in thick and pigmented systemsLow (photobleaching)

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Quantum Yield Determination

The quantum yield of a photoinitiator is a measure of its efficiency in converting absorbed photons into initiating radicals.

Methodology:

  • Actinometry: A chemical actinometer, such as ferrioxalate, is used to determine the photon flux of the UV light source at the desired wavelength.

  • Sample Preparation: A dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) is prepared with a known concentration. The absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Photolysis: The photoinitiator solution is irradiated with the calibrated UV light source for a specific period.

  • Analysis: The change in the concentration of the photoinitiator is monitored over time using UV-Vis spectrophotometry.

  • Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of photoinitiator decomposed) / (moles of photons absorbed)

Curing Speed (Polymerization Kinetics) by Real-Time FT-IR

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to monitor the rate of polymerization.

Methodology:

  • Sample Preparation: A thin film of the UV-curable formulation containing the photoinitiator is placed between two KBr plates or on an ATR crystal.

  • Baseline Spectrum: An initial FT-IR spectrum of the uncured sample is recorded.

  • UV Irradiation and Data Acquisition: The sample is exposed to a UV light source of known intensity while continuously acquiring FT-IR spectra at short time intervals.

  • Monitoring Conversion: The decrease in the absorbance of the characteristic peak of the reactive functional group (e.g., the acrylate (B77674) C=C double bond at ~1635 cm⁻¹) is monitored.

  • Data Analysis: The degree of conversion (DC) at a given time (t) is calculated using the following formula: DC(t) (%) = [1 - (Aₜ / A₀)] x 100 where Aₜ is the area of the characteristic peak at time t, and A₀ is the initial peak area. The curing speed is determined by the rate of change of the degree of conversion.

Depth of Cure Measurement

The depth of cure is a critical parameter for thick coatings and 3D printing applications.

Methodology:

  • Sample Preparation: The UV-curable formulation is placed in a mold of a specific depth (e.g., a cylindrical mold).

  • UV Curing: The sample is irradiated with a UV light source of a defined intensity and for a specified duration.

  • Removal of Uncured Resin: After curing, the uncured liquid resin is carefully removed by washing with a suitable solvent (e.g., isopropanol).

  • Measurement: The thickness of the cured solid polymer is measured using a digital caliper or a micrometer. This thickness represents the depth of cure.

Yellowing Index Measurement

The yellowing of a cured film is an important aesthetic and functional property, especially for clear coatings.

Methodology:

  • Sample Preparation: A uniform film of the UV-curable formulation is coated onto a standardized white substrate.

  • Curing: The coated substrate is cured under controlled UV irradiation conditions.

  • Colorimetric Measurement: The color of the cured film is measured using a spectrophotometer or a colorimeter. The CIELAB color space coordinates (L, a, b*) are recorded.

  • Yellowing Index Calculation: The yellowness index (YI) is calculated from the CIELAB values using a standard formula, such as ASTM E313. A higher YI value indicates a greater degree of yellowing.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of photoinitiator performance.

G cluster_0 Norrish Type I Photoinitiation PI Photoinitiator (PI) PI_excited Excited State (PI*) PI->PI_excited UV Light (hν) Radicals Free Radicals (R• + R'•) PI_excited->Radicals α-Cleavage

Figure 1. Norrish Type I photoinitiation mechanism.

G cluster_1 Norrish Type II Photoinitiation PI Photoinitiator (PI) PI_excited Excited State (PI*) PI->PI_excited UV Light (hν) Radicals Initiating Radical (S•) + Inactive Radical (PI-H•) PI_excited->Radicals Hydrogen Abstraction Co_initiator Co-initiator (SH) Co_initiator->Radicals

Figure 2. Norrish Type II photoinitiation mechanism.

G Start Formulation Preparation Experiment UV Curing Experiment Start->Experiment Analysis Performance Analysis Experiment->Analysis Data Comparative Data Table Analysis->Data Conclusion Optimal Photoinitiator Selection Data->Conclusion

Figure 3. Experimental workflow for photoinitiator validation.

References

A Comparative Analysis of 2,2-Dimethylpropiophenone and Irgacure Photoinitiators for Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical step in formulating photocurable materials. This guide provides a detailed comparison of the performance characteristics of 2,2-Dimethylpropiophenone against the widely used Irgacure series of photoinitiators.

This publication aims to deliver an objective comparison based on available experimental data to assist in making informed decisions for specific research and development applications. While the Irgacure family of photoinitiators is extensively characterized in scientific literature, quantitative performance data for this compound is less prevalent. This guide synthesizes the available information to provide a comprehensive overview.

General Overview and Chemical Structures

This compound , also known as pivalophenone or tert-butyl phenyl ketone, is a Norrish Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes α-cleavage to generate a benzoyl radical and a tert-butyl radical, both of which can initiate polymerization. Its chemical structure is characterized by a phenyl group attached to a carbonyl group, which is further bonded to a sterically hindered tert-butyl group.

Irgacure photoinitiators , a product line from BASF, encompass a broad range of molecules designed for various photopolymerization applications. These are predominantly Norrish Type I photoinitiators, known for their high efficiency and diverse absorption characteristics. This guide will focus on some of the most commonly used members of the Irgacure series, such as Irgacure 184, Irgacure 651, and Irgacure 819, to provide a relevant comparison.

Mechanism of Action: Norrish Type I Cleavage

Both this compound and the highlighted Irgacure photoinitiators operate primarily through the Norrish Type I cleavage mechanism. This process is initiated by the absorption of UV light, which excites the photoinitiator molecule to a singlet state, followed by intersystem crossing to a triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the bond adjacent to the carbonyl group, resulting in the formation of two radical fragments. These highly reactive radicals then initiate the polymerization of monomers and oligomers in the formulation.

Norrish_Type_I_Cleavage PI Photoinitiator Excited_PI Excited State Photoinitiator PI->Excited_PI UV Light (hν) Radical1 Radical Fragment 1 Excited_PI->Radical1 α-cleavage Radical2 Radical Fragment 2 Excited_PI->Radical2 α-cleavage Monomer Monomer Radical1->Monomer Initiation Radical2->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation RT_FTIR_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Formulation Apply Apply Thin Film Prep->Apply FTIR Place in FTIR Apply->FTIR UV Expose to UV Light FTIR->UV Record Record Spectra in Real-Time UV->Record Monitor Monitor Peak Decrease Record->Monitor Calculate Calculate Conversion & Rate Monitor->Calculate

A Comparative Analysis: 2,2-Dimethylpropiophenone versus Phosphine Oxide Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an optimal photoinitiator is a critical determinant of reaction efficiency and the final properties of the cured material. This guide provides a comprehensive benchmark of 2,2-Dimethylpropiophenone against a class of highly efficient photoinitiators: phosphine (B1218219) oxides.

This comparison delves into their photochemical mechanisms, performance metrics, and ideal applications, supported by available experimental data and detailed methodologies. While extensive quantitative data is available for phosphine oxide initiators, specific performance metrics for this compound are less prevalent in readily available literature.

Executive Summary

Phosphine oxide photoinitiators, such as TPO, TPO-L, and BAPO, are renowned for their high reactivity and efficiency, particularly in the near-UV and visible light regions, making them suitable for a wide range of applications, including the curing of pigmented systems and thick sections. This compound, a Norrish Type I acetophenone (B1666503) derivative, offers a classic example of a photoinitiator that undergoes α-cleavage to initiate polymerization. While effective, its performance characteristics, particularly in direct comparison to the newer generation of phosphine oxides, are not as extensively documented.

Comparative Performance Data

Table 1: Photochemical Properties of Selected Photoinitiators

PhotoinitiatorTypeAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ) of Photolysis
This compound Norrish Type INot specified in searched resultsNot specified in searched resultsNot specified in searched results
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) Norrish Type I~381-400[1]Not specified in searched resultsNot specified in searched results
TPO-L (Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate) Norrish Type I383[2]131 (at 395 nm)[2]0.3[2]
BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) Norrish Type I369-384[2]664 (at 395 nm)[2], 8820 (at 369 nm)0.6[2]

Table 2: Physical Properties of Selected Photoinitiators

PhotoinitiatorChemical FormulaMolecular Weight ( g/mol )Physical Form
This compound C₁₁H₁₄O162.23Liquid
TPO C₂₂H₂₁O₂P348.37Solid
TPO-L C₁₈H₂₁O₃P316.33[3]Liquid[1]
BAPO C₂₆H₂₇O₃P418.46Solid

Photoinitiation Mechanisms

Both this compound and phosphine oxide photoinitiators are classified as Norrish Type I initiators. Upon absorption of UV radiation, they undergo α-cleavage to generate two free radicals, which then initiate the polymerization of monomers.

Norrish Type I Photoinitiation Mechanism PI Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited hν (Light Absorption) Radicals Free Radicals (R· + R'·) PI_excited->Radicals α-cleavage Monomer Monomer (M) Radicals->Monomer Initiation Propagation Propagating Polymer Chain Monomer->Propagation Propagation

Norrish Type I photoinitiation pathway.

The key difference lies in the nature of the radicals produced. Phosphine oxides generate highly reactive phosphinoyl and benzoyl radicals. Notably, bisacylphosphine oxides (BAPO) can generate four initiating radicals from a single molecule, contributing to their high efficiency.[1]

G cluster_acetophenone This compound Cleavage cluster_phosphine_oxide Phosphine Oxide Cleavage (e.g., TPO) Aceto_PI 2,2-Dimethyl- propiophenone Aceto_Radicals Benzoyl Radical + tert-Butyl Radical Aceto_PI->Aceto_Radicals PO_PI TPO PO_Radicals Benzoyl Radical + Phosphinoyl Radical PO_PI->PO_Radicals

Comparison of radical generation.

Experimental Protocols

To facilitate a standardized comparison of photoinitiator performance, the following experimental protocols are recommended.

UV-Vis Spectroscopy for Absorption Characteristics

Objective: To determine the absorption spectrum and molar extinction coefficient of the photoinitiator.

Methodology:

  • Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile) at several known concentrations.

  • Record the UV-Vis absorption spectra of each solution using a spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

  • Identify the wavelength of maximum absorption (λmax).

  • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Real-Time FT-IR Spectroscopy for Photopolymerization Kinetics

Objective: To monitor the rate and degree of monomer conversion during photopolymerization in real-time.

Methodology:

  • Prepare a formulation containing the monomer (e.g., an acrylate), the photoinitiator at a specific concentration, and any other additives.

  • Place a thin film of the formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal of an FT-IR spectrometer.

  • Record an initial IR spectrum of the uncured sample.

  • Simultaneously expose the sample to a UV light source of known intensity and wavelength and initiate rapid, continuous collection of IR spectra.

  • Monitor the decrease in the characteristic absorption band of the reactive functional group of the monomer (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹).

  • Calculate the degree of conversion over time by comparing the peak area at a given time to the initial peak area.

  • The polymerization rate can be determined from the first derivative of the conversion versus time plot.

G Sample Prepare Formulation (Monomer + Photoinitiator) FTIR Place Sample in FT-IR Sample->FTIR UV_Exposure Expose to UV Light FTIR->UV_Exposure Data_Acquisition Real-Time IR Spectra Acquisition UV_Exposure->Data_Acquisition Analysis Analyze Decrease in Monomer Peak Data_Acquisition->Analysis Results Determine Conversion Rate and Degree of Conversion Analysis->Results

Workflow for RT-FTIR kinetic analysis.

Key Considerations for Selection

  • Wavelength of Light Source: The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient initiation. Phosphine oxides generally have absorption maxima in the near-UV and visible range, making them suitable for LED curing systems.

  • Curing Depth and Pigmentation: Phosphine oxides are known for their photobleaching properties, where the photoinitiator becomes more transparent upon exposure to light. This allows for deeper penetration of UV light and more uniform through-curing, which is particularly advantageous for thick or pigmented formulations.

  • Reactivity and Cure Speed: The high quantum yields and radical generation efficiency of phosphine oxides generally translate to faster cure speeds compared to many traditional photoinitiators.

  • Oxygen Inhibition: Phosphine oxides can be susceptible to oxygen inhibition at the surface, which can lead to a tacky or uncured surface layer. This can sometimes be mitigated by using higher initiator concentrations or co-initiators.

  • Cost and Availability: this compound is a more traditional and potentially more cost-effective photoinitiator, while high-performance phosphine oxides may have a higher cost.

Conclusion

Phosphine oxide photoinitiators represent a class of high-performance initiators that offer significant advantages in terms of reactivity, curing depth, and compatibility with modern LED light sources. Their well-documented quantitative performance data allows for precise formulation and process control.

References

A Comparative Guide to the Kinetic Analysis of Polymerization Initiated by 2,2-Dimethylpropiophenone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of photopolymerization initiated by 2,2-Dimethylpropiophenone and common alternative photoinitiators. Due to the limited availability of specific kinetic data for this compound (likely the common name for 2,2-dimethyl-1-phenylbutan-1-one), this guide presents a framework for its evaluation alongside established quantitative data for widely used alternatives, including 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), the Irgacure series (e.g., Irgacure 184), and Benzophenone.

Introduction to Photoinitiator Kinetics

Photoinitiators are essential components in photopolymerization, a process that utilizes light to rapidly convert liquid monomers into solid polymers. The efficiency of a photoinitiator dictates critical parameters of the curing process, such as the rate of polymerization (Rp) and the final monomer conversion (C), which in turn influence the mechanical and physical properties of the resulting polymer. The kinetic analysis of this process is paramount for optimizing formulations and achieving desired material characteristics.

This compound, identified as 2,2-dimethyl-1-phenylbutan-1-one (B1350671), is a Norrish Type I photoinitiator. Upon exposure to UV light, it undergoes α-cleavage to generate two free radicals that initiate the polymerization chain reaction.

Comparative Kinetic Data

Table 1: Comparison of Polymerization Kinetics for Various Photoinitiators

PhotoinitiatorMonomer SystemLight Intensity (mW/cm²)Rp,max (%/s)Final Conversion (%)Analytical MethodReference
2,2-Dimethyl-1-phenylbutan-1-one Data Not AvailableData Not AvailableData Not AvailableData Not Available--
DMPA Methacrylate MonomersNot SpecifiedVaries with concentration~60-80Not Specified[1]
Irgacure 184 Acrylate FormulationNot SpecifiedHigh>90RT-FTIRBenchChem
Benzophenone/Amine Acrylate FormulationNot SpecifiedModerate~85-90RT-FTIRBenchChem
Omnirad 2022 Fatty Acid Derived Macromonomers20Higher than Omnirad 819Lower than Omnirad 819 in airUV-DSC[2]
Omnirad 819 Fatty Acid Derived Macromonomers20Lower than Omnirad 2022Higher than Omnirad 2022 in airUV-DSC[2]

Note: The performance of photoinitiators is highly dependent on the specific monomer system, initiator concentration, light source and intensity, and presence of oxygen.

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data is obtained through standardized experimental protocols. The two primary techniques for monitoring photopolymerization kinetics in real-time are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).[3]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Principle: Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time. The rate of heat release is directly proportional to the rate of polymerization.

Methodology:

  • A small sample of the photopolymerizable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.

  • The sample is placed in the DSC cell under a controlled atmosphere (e.g., nitrogen or air).

  • The sample is allowed to equilibrate at a specific isothermal temperature.

  • A UV/Vis light source is turned on to irradiate the sample, and the heat flow is recorded as a function of time.

  • The total heat evolved during the reaction is used to calculate the degree of conversion, and the rate of heat flow provides the polymerization rate.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Principle: RT-FTIR monitors the decrease in the infrared absorbance of the reactive functional groups (e.g., C=C double bonds in acrylates and methacrylates) as they are consumed during polymerization.

Methodology:

  • A thin film of the liquid formulation is prepared between two transparent salt plates (e.g., KBr or BaF2) or on an ATR crystal.

  • The sample is placed in the FTIR spectrometer.

  • An initial IR spectrum is recorded before UV exposure.

  • The sample is then irradiated with a UV light source, and IR spectra are collected at regular, short intervals.

  • The decrease in the area of the characteristic absorption peak of the reactive monomer is used to calculate the degree of conversion and the rate of polymerization.

Visualizing the Process

Photopolymerization Mechanism

The following diagram illustrates the general mechanism of photopolymerization initiated by a Norrish Type I photoinitiator like 2,2-dimethyl-1-phenylbutan-1-one.

G cluster_initiation Initiation cluster_termination Termination PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited UV Light (hν) Radicals Free Radicals (R•) PI_excited->Radicals α-cleavage Growing_Chain Growing Polymer Chain (P-M•) Radicals->Growing_Chain + Monomer Monomer Monomer (M) Growing_Chain->Growing_Chain + Monomer Polymer Polymer Growing_Chain->Polymer

Caption: Norrish Type I photopolymerization mechanism.

Experimental Workflow for Kinetic Analysis

This diagram outlines the typical workflow for determining the kinetic parameters of a photopolymerization reaction.

G cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing cluster_output Output Formulation Prepare Monomer + Photoinitiator Mixture Photo_DSC Photo-DSC Analysis Formulation->Photo_DSC RT_FTIR RT-FTIR Analysis Formulation->RT_FTIR Heat_Flow Heat Flow vs. Time Photo_DSC->Heat_Flow Absorbance Absorbance vs. Time RT_FTIR->Absorbance Rp_Conversion Calculate Rp and Conversion Heat_Flow->Rp_Conversion Absorbance->Rp_Conversion Kinetic_Curves Generate Kinetic Curves Rp_Conversion->Kinetic_Curves Comparison Compare Performance Kinetic_Curves->Comparison

Caption: Workflow for kinetic analysis of photopolymerization.

Comparative Logic for Photoinitiator Selection

The selection of an appropriate photoinitiator involves a trade-off between various performance metrics. This diagram illustrates the decision-making process.

G Start Select Photoinitiator High_Rp High Polymerization Rate (Rp)? Start->High_Rp High_Rp->Start No High_C High Final Conversion (C)? High_Rp->High_C Yes High_C->Start No Low_Yellowing Low Yellowing? High_C->Low_Yellowing Yes Low_Yellowing->Start No Good_Solubility Good Solubility in Monomer? Low_Yellowing->Good_Solubility Yes Good_Solubility->Start No Optimal_PI Optimal Photoinitiator Good_Solubility->Optimal_PI Yes

References

A Comparative Guide to Polymers Cured with 2,2-Dimethylpropiophenone and Alternative Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with photocurable polymers, the choice of photoinitiator is a critical parameter that significantly influences the mechanical properties and overall performance of the final cured material. This guide provides an objective comparison of polymers cured with 2,2-Dimethylpropiophenone against those cured with other common photoinitiators. The information presented is supported by established experimental protocols to ensure accurate and reproducible evaluation.

Comparative Performance Data

The selection of a photoinitiator has a direct impact on the mechanical strength, flexibility, and hardness of a cured polymer. Below is a summary of key mechanical properties for polymers cured with this compound and a selection of common alternative photoinitiators. The data presented are representative values for common polymer systems such as acrylates and epoxides. Actual values will vary depending on the specific polymer formulation, curing conditions, and concentration of the photoinitiator.

PhotoinitiatorTypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Shore D HardnessKey Characteristics
This compound Norrish Type I40 - 601.5 - 2.55 - 1575 - 85High initiation efficiency, good surface cure, potential for yellowing.
Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) Norrish Type I45 - 651.8 - 2.85 - 1080 - 90High efficiency, non-yellowing, excellent thermal stability.[1]
Benzophenone Norrish Type II30 - 501.2 - 2.210 - 2570 - 80Requires co-initiator, less sensitive to oxygen inhibition, can cause yellowing.[2]
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Norrish Type I35 - 551.4 - 2.48 - 2072 - 82Efficient for thick sections, can be used at low concentrations.[3][4]
Bis(acyl)phosphine oxide (BAPO) Norrish Type I50 - 702.0 - 3.03 - 885 - 95High reactivity, suitable for pigmented systems, lower yellowing than some Type I initiators.[5]

Experimental Protocols

Accurate and reproducible evaluation of mechanical properties is essential for a meaningful comparison of photoinitiator performance. The following are detailed methodologies for key experiments.

Tensile Testing (ASTM D638)

This test is used to determine the tensile strength, Young's modulus, and elongation at break of a cured polymer.[6][7]

1. Specimen Preparation:

  • Mold or machine the cured polymer into a dumbbell shape according to ASTM D638 Type I-V specifications, depending on the material's thickness.[7]

  • Ensure all specimens have a uniform thickness and are free of voids or surface defects.

2. Conditioning:

  • Condition the specimens at a standard temperature of 23°C ± 2°C and a relative humidity of 50% ± 5% for a minimum of 40 hours before testing.[7]

3. Test Procedure:

  • Securely clamp the specimen in the grips of a universal testing machine (UTM).[8]

  • Apply a uniaxial tensile load at a constant rate of crosshead movement. For rigid plastics, a typical rate is 5 mm/min.[7]

  • Continuously record the applied force and the elongation of the specimen until it fractures.[7]

4. Data Analysis:

  • Tensile Strength: Calculate the maximum stress the material can withstand before breaking.

  • Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

  • Elongation at Break: Measure the percentage increase in length of the specimen at the point of fracture.

Hardness Testing (Shore Durometer - ASTM D2240)

This method measures the indentation hardness of polymers. The Shore D scale is typically used for harder plastics.[7]

1. Specimen Preparation:

  • Use a flat specimen with a minimum thickness of 6 mm. If necessary, stack thinner samples to achieve the required thickness, ensuring no air gaps between layers.

  • The surface of the specimen should be smooth and flat.

2. Conditioning:

  • Condition the specimens under the same standard conditions as for tensile testing (23°C ± 2°C and 50% ± 5% relative humidity).

3. Test Procedure:

  • Place the specimen on a hard, flat surface.

  • Hold the Shore D durometer perpendicular to the specimen surface.

  • Press the indenter firmly and quickly into the material, ensuring full contact of the presser foot with the surface.

  • Read the hardness value on the durometer scale within one second of firm contact.

  • Take multiple readings at different locations on the specimen (at least 6 mm apart) and calculate the average.

Visualizations

Photoinitiation Process

The following diagram illustrates the general mechanism of a Norrish Type I photoinitiator, such as this compound, where the molecule undergoes cleavage upon UV light absorption to form free radicals that initiate polymerization.

G cluster_initiation Photoinitiation cluster_propagation Polymerization PI Photoinitiator (this compound) Radicals Free Radicals (R•) PI->Radicals α-Cleavage UV UV Light UV->PI Absorption Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation Cured_Polymer Cured Polymer Polymer->Cured_Polymer Termination

Caption: Norrish Type I photoinitiation and polymerization process.

Experimental Workflow for Mechanical Property Evaluation

The diagram below outlines the logical flow of the experimental process for evaluating the mechanical properties of cured polymers.

G cluster_testing Mechanical Testing Start Start: Polymer Formulation Curing UV Curing (with selected photoinitiator) Start->Curing Specimen_Prep Specimen Preparation (ASTM D638 & D2240) Curing->Specimen_Prep Conditioning Conditioning (23°C, 50% RH, 40h) Specimen_Prep->Conditioning Tensile Tensile Test (ASTM D638) Conditioning->Tensile Hardness Hardness Test (ASTM D2240 - Shore D) Conditioning->Hardness Data_Analysis Data Analysis Tensile->Data_Analysis Hardness->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison End End: Report Comparison->End

Caption: Experimental workflow for mechanical property testing.

References

A Comparative Analysis of Photoinitiator Cytotoxicity with a Focus on 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable photoinitiator is a critical consideration in the development of photopolymerizable biomaterials and drug delivery systems. While polymerization efficiency is a primary concern, the cytotoxic potential of these compounds cannot be overlooked, as residual, unreacted photoinitiator can have adverse effects on cellular viability and function. This guide provides a comparative overview of the cytotoxicity of several commonly used photoinitiators, with a specific focus on 2,2-Dimethylpropiophenone. Due to a lack of available quantitative in vitro cytotoxicity data for this compound in the public domain, this guide will present available data for other prominent photoinitiators and discuss the known safety profile of this compound.

Quantitative Cytotoxicity Comparison of Common Photoinitiators

The following tables summarize the results of various in vitro cytotoxicity studies on several common photoinitiators. It is important to note that direct comparison between studies can be challenging due to variations in cell lines, assay methods, and experimental conditions.

Table 1: Cytotoxicity of BAPO, TPO, and TPO-L on L929 Mouse Fibroblasts

PhotoinitiatorConcentration (µM)Cell Viability (%)
BAPO 50Highly Cytotoxic
TPO 50Highly Cytotoxic
TPO-L 50>80%

Data from a study evaluating 3D-printed resins. The TPO-L photoinitiator demonstrated the highest cell viability at all tested concentrations[1].

Table 2: Cytotoxicity of Various Photoinitiators on Different Cell Lines

PhotoinitiatorCell Line(s)Key Findings
BAPO VariousConsistently reported as the most toxic among those tested.[2][3]
TPO OKF6/Tert2, V79Showed concentration-dependent cytotoxic effects.[4]
Irgacure 2959 VariousGenerally well-tolerated by many cell types.[5]
TPOL & MBF VariousDisplayed the lowest cellular toxicity in a comparative study.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of photoinitiators.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the photoinitiator for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the compound concentration.[6][7]

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the MTT assay.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the photoinitiator, then harvest both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[6]

Visualizing Experimental Workflows and Cellular Pathways

To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Pathway Analysis A Select Cell Line(s) B MTT Assay (Metabolic Activity) A->B C Determine IC50 Value B->C D LDH Assay (Membrane Integrity) C->D E Annexin V / PI Staining (Apoptosis vs. Necrosis) C->E F Caspase Activity Assay (Apoptosis Execution) E->F G Signaling Pathway Investigation (e.g., Western Blot) F->G

Cytotoxicity Testing Workflow

Apoptosis_Pathway Photoinitiator Photoinitiator Exposure ROS Reactive Oxygen Species (ROS) Generation Photoinitiator->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial-Dependent Apoptosis Pathway

Safety Profile of this compound

Conclusion

The selection of a photoinitiator for biomedical applications requires a careful balance between curing efficiency and biocompatibility. The available data indicates that significant differences in cytotoxicity exist among common photoinitiators. Phenylbis(acyl) phosphine (B1218219) oxide (BAPO) is consistently reported as one of the more toxic options, while compounds like Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) and Methyl benzoylformate (MBF) have been shown to have lower toxicity profiles.[2][3] Irgacure 2959 is often cited as a biocompatible choice for many cell types.[5]

For this compound, the current lack of published quantitative cytotoxicity data necessitates a cautious approach. Researchers and drug development professionals should consider performing their own cytotoxicity assessments using standardized assays, such as those outlined in this guide, to determine its suitability for their specific application. The potential for skin, eye, and respiratory irritation should be a key consideration in its handling and in the evaluation of its biocompatibility in its final, polymerized form.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylpropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethylpropiophenone, ensuring the protection of personnel and the environment. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Logistical Information

This compound is a combustible liquid and requires careful handling to mitigate risks. Immediate safety protocols and logistical planning are crucial from the moment the chemical is designated as waste.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Ignition Sources: Keep the waste container away from all potential ignition sources, such as open flames, hot plates, and electrical sparks.

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent, such as sand, earth, or vermiculite.[1] The contaminated absorbent material should then be placed in a sealed, properly labeled container for disposal.

Logistical and Disposal Plan:

The primary and recommended method for the disposal of this compound is to engage a licensed and reputable hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.

  • Containerization: The waste should be kept in its original container whenever possible. If the original container is compromised, use a compatible, leak-proof container. The container must be kept tightly closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any other information required by your institution or local regulations.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and disposal.

PropertyValue
CAS Number 938-16-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Boiling Point 219-222 °C
Density 0.97 g/mL at 25 °C
Flash Point 87 °C (189 °F)
Water Solubility Not miscible

Disposal Methodologies

While the end disposal method will be determined by the licensed waste management facility, it is beneficial for laboratory professionals to understand the potential disposal routes for combustible organic liquids like this compound.

Incineration: High-temperature incineration is a common and effective method for the complete destruction of organic chemical waste. This process breaks down the compound into less harmful components, such as carbon dioxide and water.

Solvent Recycling and Recovery: For larger quantities of ketone-containing waste, solvent recycling can be a sustainable option.[2][3][4][5][6] This process involves distillation to separate and purify the solvent from contaminants, allowing it to be reused.[3][6]

Landfill: Direct landfilling of liquid hazardous waste is generally prohibited. If other disposal methods are not feasible, the waste may be solidified or stabilized before being placed in a designated hazardous waste landfill, in accordance with strict environmental regulations.

Chemical Treatment: While not typically performed by the end-user, chemical treatment methods can be employed by specialized facilities to neutralize or degrade the hazardous components of the waste. For ketones, this could involve oxidation or reduction processes.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are typically proprietary to licensed waste disposal facilities. Laboratory-scale treatment of hazardous waste is not recommended due to safety and regulatory complexities. The standard and required protocol for laboratory personnel is the safe collection, labeling, and storage of the waste, followed by transfer to a certified disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final disposition.

DisposalWorkflow A Waste Generation (this compound) B Immediate Containment (Original or Compatible Container) A->B C Proper Labeling ('Hazardous Waste', Chemical Name, Date) B->C D Segregated Storage (Designated Satellite Accumulation Area) C->D E Contact EHS or Licensed Waste Disposal Company D->E F Scheduled Waste Pickup by Certified Professionals E->F G Transportation to Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., Incineration, Recycling) G->H

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 2,2-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,2-Dimethylpropiophenone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Physical Properties

This compound is a combustible liquid that can cause skin and eye irritation.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.

PropertyValue
CAS Number 938-16-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Liquid
Boiling Point 219-222 °C
Density 0.97 g/mL at 25 °C
Flash Point 87 °C (188.6 °F) - closed cup[1]
Hazard ClassificationCategory
Flammable Liquids Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton™ are recommended for ketones and aromatic compounds).[2] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2]Prevents skin contact and irritation. Aromatic ketones can degrade some common glove materials.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]Protects eyes from splashes and vapors which can cause serious irritation.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges (e.g., N95) is required.[1]Prevents inhalation of vapors which can cause respiratory irritation.

Safe Handling Protocol

A systematic approach to handling this compound is essential to minimize risk.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control vapor exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable liquids.

Step-by-Step Handling Procedure
  • Don PPE: Before handling the chemical, put on all required personal protective equipment as specified in the table above.

  • Inspect Container: Check the container for any signs of damage or leaks before opening.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Use a funnel for transfers between containers.

  • Keep Containers Closed: Keep the primary container and any temporary containers tightly sealed when not in use to prevent the release of vapors.

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with flammable aromatic ketones.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents.

Step-by-Step Disposal Procedure
  • Collection: During your experiment, collect all liquid waste containing this compound, including rinsates from cleaning contaminated glassware, in the designated hazardous waste container.

  • Solid Waste: Dispose of any contaminated solid waste (e.g., gloves, absorbent pads) in a separate, clearly labeled solid hazardous waste container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[4]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) Inspect Inspect Chemical Container EngControls->Inspect Dispense Dispense Chemical in Fume Hood Inspect->Dispense Seal Seal Containers After Use Dispense->Seal Wash Wash Hands Thoroughly Seal->Wash Doff Doff PPE Correctly

Caption: Workflow for Safely Handling this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal CollectLiquid Collect Liquid Waste in Designated Container CollectSolid Collect Contaminated Solids Separately Label Label Waste Container Correctly ('Hazardous Waste', Chemical Name) CollectSolid->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Document Complete Waste Disposal Documentation ContactEHS->Document

Caption: Step-by-Step Chemical Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylpropiophenone
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylpropiophenone

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。